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Core Science & Biosynthesis

Foundational

Molecular Structure, Properties, and Application Profiling of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In modern drug discovery, the piperazine ring is widely regarded as a "privileged scaffold" due to its favorable pha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the piperazine ring is widely regarded as a "privileged scaffold" due to its favorable pharmacokinetic properties and its ubiquity in FDA-approved therapeutics (1)[1]. 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-34-8) represents a highly functionalized, asymmetric derivative of this core. By combining the basicity of the piperazine nitrogens, the steric and lipophilic tuning of an n-butyl chain, and the bio-orthogonal conjugation potential of a carboxylic acid, this molecule serves as an exceptional building block for advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and G-Protein Coupled Receptor (GPCR) modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical properties, map its pharmacophoric utility, and provide field-proven, self-validating protocols for its synthesis, conjugation, and analytical characterization.

Physicochemical Properties & Structural Analysis

The structural features of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine dictate its behavior in both synthetic workflows and biological assays. The two opposing nitrogen atoms in the six-membered ring offer a large polar surface area and structural rigidity, which frequently results in superior water solubility and oral bioavailability (2)[2].

Below is a summary of its core quantitative data (3)[3]:

PropertyValue
Chemical Name 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine
IUPAC Name 3-[(3-butylpiperazin-1-yl)methyl]benzoic acid
CAS Number 1131622-34-8
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Exact Mass 276.18400
SMILES CCCCC1CN(CCN1)CC2=CC=CC(=C2)C(=O)O
H-Bond Donors 2 (Carboxylic acid OH, Secondary Amine NH)
H-Bond Acceptors 4 (Carboxylic acid C=O, OH, 2x Piperazine N)
Structural Causality in Drug Design
  • The Piperazine Core: The secondary amine (N4) typically possesses a pKa around 8.5–9.0, meaning it is protonated at physiological pH. This cationic state is critical for forming salt bridges with aspartate or glutamate residues in target proteins, a hallmark interaction for neurotransmitter receptors (4)[4].

  • The 3-n-Butyl Chain: Symmetrical piperazines often suffer from poor solubility due to tight crystal lattice packing. The asymmetric n-butyl chain disrupts this symmetry, lowering the melting point and improving kinetic solubility. Furthermore, it acts as a lipophilic vector to anchor the molecule into hydrophobic binding pockets.

  • The 3-Carboxybenzyl Moiety: The meta-substituted carboxylic acid provides a rigid, spatially defined vector. It serves as an ideal handle for late-stage functionalization, allowing chemists to attach bulky fluorophores, peptides, or E3 ligase ligands without sterically occluding the basic piperazine core.

Pharmacophore Logic & Target Mapping

To conceptualize how this molecule is utilized in rational drug design, we must map its structural moieties to their intended biological or synthetic functions.

Pharmacophore Core 1-(3-Carboxyphenyl methyl)- 3-n-butyl piperazine (Scaffold) M1 Piperazine Core (Basic Amines) Core->M1 M2 3-Carboxybenzyl Group (H-Bonding / Conjugation) Core->M2 M3 3-n-Butyl Chain (Lipophilic Vector) Core->M3 T1 Salt Bridge / Cation-π (GPCRs / Kinases) M1->T1 T2 Amide Coupling Handle (PROTACs / Peptides) M2->T2 T3 Hydrophobic Pocket Binding M3->T3

Logical mapping of structural moieties to biological targets and synthetic utility.

Synthetic Methodologies & Covalent Conjugation

The utility of this compound relies on robust, reproducible methodologies. Below are the field-proven protocols for synthesizing the core scaffold and subsequently utilizing it in a conjugation workflow.

Protocol 1: Synthesis via N-Alkylation

Objective: Synthesize the core scaffold by selectively alkylating the less sterically hindered nitrogen of 2-butylpiperazine.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-butylpiperazine in anhydrous Acetonitrile (MeCN). Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Alkylation: Slowly add 1.0 equivalent of 3-(bromomethyl)benzoic acid dropwise at 0°C.

  • Heating: Elevate the temperature to 80°C and reflux for 12 hours.

    • Causality: K2​CO3​ is selected as a mild, heterogeneous base to scavenge the HBr byproduct. It is strong enough to drive the reaction but mild enough to prevent the degradation of the carboxylic acid moiety. MeCN is used as a polar aprotic solvent to accelerate the SN​2 substitution while preventing the solvolysis side-reactions common in protic solvents.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via Preparative-HPLC.

Workflow N1 2-Butylpiperazine + Alkylating Agent N2 N-Alkylation (K2CO3, MeCN) N1->N2 Reactants N3 Crude Intermediate N2->N3 80°C, 12h N4 Prep-HPLC Purification N3->N4 Workup N5 Pure Compound (CAS 1131622-34-8) N4->N5 Lyophilization

Step-by-step synthetic and purification workflow for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine.

Protocol 2: Covalent Conjugation via Amide Coupling

Objective: Conjugate the 3-carboxybenzyl moiety to an amine-bearing PROTAC linker (e.g., a PEG-amine).

  • Activation: Dissolve 1.0 eq of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is chosen over traditional EDC/NHS coupling because it rapidly forms a highly reactive active ester, maximizing yield for sterically hindered substrates. DIPEA provides a non-nucleophilic basic environment to keep the incoming amine deprotonated and reactive.

  • Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 2 hours.

  • Quenching: Quench with saturated NaHCO3​ and extract with Ethyl Acetate. The basic quench neutralizes residual acid and partitions water-soluble HATU byproducts into the aqueous layer, ensuring a clean organic phase.

Analytical Validation Protocol

A protocol is only as good as its validation. Because this molecule is zwitterionic (containing both a basic piperazine and an acidic carboxylate), it requires specific analytical conditions to prevent chromatographic smearing.

Protocol 3: High-Resolution LC-MS Purity Assessment

Objective: Validate the structural integrity and purity of the compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

    • Causality: Methanol is chosen over purely aqueous or non-polar solvents to ensure complete dissolution of the zwitterionic species, preventing aggregation.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5 minutes.

    • Causality: The addition of 0.1% Formic Acid is critical. It ensures the basic piperazine nitrogens remain fully protonated throughout the run, resulting in sharp, symmetrical peak shapes rather than the broad, tailing peaks typically caused by secondary interactions with residual silanols on the column stationary phase.

  • Mass Spectrometry: Operate the MS in Electrospray Ionization Positive (ESI+) mode.

  • Validation Criteria: The system validates the synthesis if a single dominant UV peak (>95% AUC at 254 nm) is observed, with a corresponding mass spectrum showing the [M+H]+ ion at m/z 277.19.

Conclusion

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is a highly versatile, structurally tuned scaffold. By understanding the causality behind its physicochemical properties—specifically the interplay between its basic piperazine core, lipophilic butyl chain, and conjugatable carboxylic acid—researchers can effectively deploy it in the design of complex therapeutics. Adhering to the rigorous synthetic and analytical protocols outlined above ensures high-fidelity integration into modern drug discovery pipelines.

References

  • CAS 1131622-34-8 1-(3-Carboxyphenyl methyl)
  • The medicinal chemistry of piperazines: A review PubMed / Chemical Biology & Drug Design URL
  • National Institutes of Health (NIH)
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research and Review URL

Sources

Exploratory

Unlocking the Therapeutic Promise of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine: A Technical Guide for Drug Discovery

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2][3] This technical guide introduces a novel piperazine der...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2][3] This technical guide introduces a novel piperazine derivative, 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine, and delineates a comprehensive, field-proven framework for evaluating its therapeutic potential. While this specific molecule is a new chemical entity, its structural motifs—a 3-n-butyl substituted piperazine core and a 1-(3-Carboxyphenyl methyl) substituent—provide a strong scientific rationale for its investigation as a potential modulator of key neurotransmitter systems. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, offering a prospective analysis of its synthesis, a hypothesized mechanism of action, and a detailed roadmap for its preclinical evaluation. The protocols and experimental designs herein are grounded in established methodologies for analogous CNS-active compounds, ensuring scientific integrity and a clear path toward elucidating the therapeutic promise of this novel agent.

Introduction: The Rationale for a Novel Piperazine Derivative

The piperazine ring is a privileged structure in drug discovery, prized for its ability to be readily modified to fine-tune pharmacological activity and pharmacokinetic properties.[1][2] Many successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core, which often interacts with monoamine pathways.[3] The therapeutic potential of a novel piperazine derivative, 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine, is predicated on the unique combination of its constituent parts. The 3-n-butyl substitution on the piperazine ring may confer selectivity for specific receptor subtypes, while the 1-(3-Carboxyphenyl methyl) group can influence solubility, membrane permeability, and target engagement.

This guide provides a comprehensive, forward-looking strategy for the preclinical development of this compound. We will explore a plausible synthetic route, hypothesize its primary mechanism of action based on structural analogy to known neuromodulators, and provide detailed, actionable protocols for its in vitro and in vivo evaluation.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The synthesis of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine can be approached through a multi-step process, leveraging established organic chemistry principles.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial preparation of the 3-n-butylpiperazine core, followed by the N-alkylation with a suitable 3-carboxyphenyl methylating agent.

G cluster_0 Step 1: Synthesis of 3-n-butylpiperazine cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification and Characterization Starting Materials Commercially available starting materials Intermediate_1 N-protected 3-n-butylpiperazine Starting Materials->Intermediate_1 Multi-step synthesis 3-n-butylpiperazine 3-n-butylpiperazine Intermediate_1->3-n-butylpiperazine Deprotection Final_Compound 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine 3-n-butylpiperazine->Final_Compound N-alkylation Reagent 3-(bromomethyl)benzoic acid or its ester Reagent->Final_Compound Purification Chromatography (e.g., HPLC) Final_Compound->Purification Characterization NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization

Caption: Proposed synthetic workflow for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine.

Experimental Protocol: Synthesis of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine
  • Synthesis of N-Boc-3-n-butylpiperazine: This can be achieved through various published methods, often starting from a suitable amino acid precursor.

  • Deprotection: Removal of the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 3-n-butylpiperazine.

  • N-Alkylation: React 3-n-butylpiperazine with methyl 3-(bromomethyl)benzoate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile.

  • Hydrolysis: Saponification of the methyl ester using a base such as lithium hydroxide to yield the final carboxylic acid.

  • Purification: The crude product should be purified using column chromatography or preparative HPLC.

  • Characterization: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis.

Hypothesized Mechanism of Action and In Vitro Evaluation

The structural features of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine suggest potential interactions with several key CNS targets. The arylpiperazine moiety is a common pharmacophore for dopaminergic, serotonergic, and adrenergic receptors.[4] The presence of a butyl group at the 3-position may confer selectivity, and the carboxyphenyl methyl group could influence binding affinity and kinetics.

Primary Hypotheses
  • GABA Receptor Modulation: Piperazine and its derivatives have been shown to act as GABA receptor agonists, leading to neuronal inhibition.[5] This is a plausible mechanism of action that could underlie potential anxiolytic or anticonvulsant effects.

  • Serotonin (5-HT) Receptor Interaction: Many arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[5] Modulation of these receptors is a key mechanism for antidepressant and anxiolytic drugs.

  • Dopamine (D) Receptor Interaction: The piperazine scaffold is also present in many dopamine receptor antagonists used as antipsychotics.[6]

In Vitro Experimental Workflow

G cluster_0 Receptor Binding Assays Compound 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine Cytotoxicity Initial Cytotoxicity Assessment (e.g., MTT Assay) Compound->Cytotoxicity Receptor_Binding Primary Target Screening (Receptor Binding Assays) Cytotoxicity->Receptor_Binding If non-toxic Functional_Assays Functional Assays (e.g., GTPγS binding, cAMP measurement) Receptor_Binding->Functional_Assays If binding is observed GABA_A GABAA Receptor Receptor_Binding->GABA_A 5-HT Serotonin Receptors (5-HT1A, 5-HT2A, etc.) Receptor_Binding->5-HT Dopamine Dopamine Receptors (D1, D2, D3, etc.) Receptor_Binding->Dopamine Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization Based on functional activity

Caption: In vitro experimental workflow for target identification and validation.

Detailed In Vitro Protocols

This initial screen is crucial to determine the concentration range for subsequent assays and to identify any inherent cytotoxicity.[7][8][9][10]

  • Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7][8]

  • Compound Treatment: Treat the cells with serial dilutions of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.[8]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Parameter Description
Cell Line SH-SY5Y (human neuroblastoma) or other relevant neuronal cell line
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm
Endpoint IC50 (half-maximal inhibitory concentration)

Table 1: Key parameters for the MTT cytotoxicity assay.

These assays will determine the affinity of the compound for its potential targets.[11]

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the target receptor (e.g., GABAA, 5-HT1A, D2) or from rodent brain tissue.[11][12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]muscimol for GABAA, [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D2), and varying concentrations of the test compound.[11][13]

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Target Receptor Radioligand Non-specific Ligand
GABAA[³H]MuscimolGABA
5-HT1A[³H]8-OH-DPATSerotonin
D2[³H]SpiperoneHaloperidol

Table 2: Components for radioligand binding assays.

In Vivo Preclinical Evaluation

Positive in vitro results should be followed by in vivo studies to assess the compound's pharmacokinetic properties and its efficacy in animal models of CNS disorders.[14][15]

Pharmacokinetic Studies

A comprehensive pharmacokinetic (PK) profile is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16][17][18]

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer the compound via intravenous (i.v.) and oral (p.o.) routes in separate groups of animals.

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Brain Tissue Collection: At the final time point, collect brain tissue to assess brain penetration.

  • Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F (%) Oral bioavailability
Brain/Plasma Ratio Indicator of blood-brain barrier penetration

Table 3: Key pharmacokinetic parameters to be determined.

Efficacy Studies in Animal Models

Based on the in vitro profile, select appropriate animal models to evaluate the therapeutic efficacy of the compound.

If the compound shows affinity for GABAA or 5-HT receptors, its anxiolytic and antidepressant potential should be investigated.[19][20][21][22][23]

  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[19][21]

  • Forced Swim Test (FST): This is a common model for screening antidepressant activity. Antidepressants decrease the immobility time of the animals.[22]

  • Chronic Mild Stress (CMS): A more translationally relevant model of depression where animals are exposed to a series of mild, unpredictable stressors.[22]

If the compound demonstrates significant dopamine receptor antagonism, its antipsychotic potential should be evaluated in relevant models.[24][25][26]

  • Amphetamine- or PCP-Induced Hyperlocomotion: These models are used to screen for antipsychotic activity. Effective antipsychotics reduce the drug-induced increase in motor activity.[26]

  • Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients. Antipsychotic drugs can reverse these deficits in animal models.[25]

In Vivo Experimental Workflow

G cluster_0 Efficacy Models Positive_In_Vitro Positive In Vitro Data PK_Studies In Vivo Pharmacokinetic Studies Positive_In_Vitro->PK_Studies Dose_Selection Dose Range Finding and MTD PK_Studies->Dose_Selection Establish exposure-response relationship Efficacy_Studies Efficacy Studies in Relevant Animal Models Dose_Selection->Efficacy_Studies Go_NoGo Go/No-Go Decision for Further Development Efficacy_Studies->Go_NoGo Anxiety_Depression Anxiety/Depression Models (EPM, FST) Efficacy_Studies->Anxiety_Depression Psychosis Psychosis Models (Hyperlocomotion, PPI) Efficacy_Studies->Psychosis

Caption: In vivo experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine. By following the proposed synthetic and experimental pathways, researchers can systematically investigate its therapeutic potential as a novel CNS agent. The combination of in vitro target profiling and in vivo pharmacokinetic and efficacy studies will provide the necessary data to make informed decisions about its further development. The versatility of the piperazine scaffold suggests that this novel derivative holds significant promise, and the methodologies outlined here will be instrumental in unlocking its full therapeutic potential.

References

  • GABAA Receptor Binding Assay Protocol. PDSP. Available from: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PMC. Available from: [Link]

  • Characterization of GABA Receptors. PMC. Available from: [Link]

  • Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology. Available from: [Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron. Available from: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. PubMed. Available from: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PubMed. Available from: [Link]

  • Anxiety and Depression Tests in Rodents. Charles River Laboratories. Available from: [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. Available from: [Link]

  • Rodent Depression Models. Creative Biolabs. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • Animal models of schizophrenia. imprs-tp. Available from: [Link]

  • Essential CNS drug development – pre-clinical development (Chapter 3). Cambridge University Press. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Animal Models in Psychiatry. Ace Therapeutics. Available from: [Link]

  • Behavioral Models of Addiction & Depression. Icahn School of Medicine at Mount Sinai. Available from: [Link]

  • Gene-Edited Models & Behavioral Platforms for Alzheimer's, Parkinson's, and More. Biocytogen. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Available from: [Link]

  • Animal Models of Psychosis: Current State and Future Directions. PMC. Available from: [Link]

  • Schizophrenia. Scantox. Available from: [Link]

  • Animal models for the assessment of hallucinations and their related biological mechanisms. Wiley Online Library. Available from: [Link]

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  • Overview of the study's design. (A1) In vivo rat pharmacokinetic study... ResearchGate. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

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Foundational

Literature Review: Carboxyphenyl Methyl Substituted Piperazines in Advanced Drug Discovery

Executive Summary & Structural Rationalization In contemporary medicinal chemistry, the piperazine ring is universally recognized as a privileged heterocyclic scaffold. It offers a highly favorable dipole moment, excepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationalization

In contemporary medicinal chemistry, the piperazine ring is universally recognized as a privileged heterocyclic scaffold. It offers a highly favorable dipole moment, exceptional conformational rigidity, and optimal hydrogen-bonding capabilities. The specific introduction of a carboxyphenyl methyl moiety —a benzyl group substituted with a carboxylic acid—onto the piperazine core elevates its pharmacological utility.

As a Senior Application Scientist, I approach this structural modification not merely as a synthetic exercise, but as a strategic pharmacokinetic intervention. The basic nitrogen atoms of the piperazine ring ensure aqueous solubility and target-receptor anchoring, while the pendant carboxylic acid serves as a highly versatile synthetic handle. This dual-nature allows researchers to rapidly generate analog libraries via esterification or amidation, finely tuning the lipophilicity ( logP ) and membrane permeability of the resulting drug candidates to target neurological, metabolic, and infectious diseases (1)[1].

Synthetic Methodologies & Functionalization Workflows

To harness the potential of the carboxyphenyl methyl group, the secondary amine of the piperazine ring must be shielded to prevent unwanted cross-reactivity (such as self-polymerization) during carboxylic acid modification. This is achieved using a tert-butyloxycarbonyl (Boc) protecting group, yielding critical intermediates like 1-Boc-4-(2-carboxyphenyl)piperazine (1)[1]. Once protected, the compound undergoes regioselective functionalization.

G A Carboxyphenyl Methyl Piperazine Scaffold B Boc-Protection (Amine Shielding) A->B Step 1: Protection C Carboxylic Acid Functionalization B->C Step 2: Activation D Amidation (e.g., Thiazolyl Amides) C->D Pathway A E Esterification (Lipophilicity Tuning) C->E Pathway B G Anti-inflammatory (LOX Inhibition) D->G Bio-evaluation F Antimycobacterial Activity (MIC optimization) E->F Bio-evaluation

Workflow for the synthesis and pharmacological evaluation of carboxyphenyl methyl piperazines.

Protocol 1: Synthesis of Piperazinyl Thiazolyl Amides

This protocol details the amidation of thiazole derivatives using N-substituted piperazines to generate anti-inflammatory agents (2)[2].

  • Reactant Preparation : In a dry round-bottom flask, combine 0.006 mol of 2-chloroacetamido thiazole with 0.007 mol of the target N-methyl-piperazine derivative.

  • Solvent & Scavenger Addition : Suspend the mixture in 15 mL of absolute ethanol. Add 1.48 g of anhydrous sodium carbonate ( Na2​CO3​ ).

    • Causality: The anhydrous Na2​CO3​ acts as an acid scavenger. It drives the nucleophilic substitution forward by neutralizing the HCl byproduct, preventing the protonation of the piperazine's basic nitrogen which would otherwise prematurely halt the reaction.

  • Reflux : Heat the mixture under continuous reflux in a water bath for 12 hours to ensure complete conversion.

  • Purification & Neutralization : Remove excess amine and ethanol via vacuum distillation. Treat the resulting crude residue with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

  • Crystallization : Filter the precipitate, wash thoroughly with distilled water, dry, and recrystallize from 95% ethanol to yield the purified amide.

    • Self-Validating System: The evolution of CO2​ gas upon the addition of 5% NaHCO3​ provides immediate visual confirmation of the neutralization of unreacted acidic impurities. A subsequent sharp melting point analysis serves as an intrinsic validation of the final product's purity prior to biological screening.

Pharmacological Applications & Efficacy

Antimycobacterial Activity (Tuberculosis & MAC)

The lipophilic nature of functionalized piperazine derivatives is critical for penetrating the notoriously thick, mycolic acid-rich cell wall of Mycobacterium species. Recent structure-activity relationship (SAR) studies on Mannich bases of chlorokojic acid revealed that derivatives bearing a carboxyphenyl piperazine moiety exhibit exceptional antitubercular activity. Specifically, "Compound 18" demonstrated a Minimum Inhibitory Concentration (MIC) of against Mycobacterium avium, matching the efficacy of the first-line reference drug ethambutol (3)[3].

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

To accurately quantify the antimycobacterial efficacy of these piperazine derivatives, the REMA protocol is employed as the gold standard (3)[3].

  • Inoculum Preparation : Culture M. tuberculosis or M. avium in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth is achieved. Adjust the suspension to a McFarland standard of 1.0.

  • Compound Dilution : Dissolve the carboxyphenyl piperazine derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., ).

  • Inoculation & Incubation : Add of the bacterial suspension to each test well. Incubate the plates at 37∘C for 7 days.

  • Indicator Addition : Add of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

    • Causality: Resazurin acts as a redox indicator. Active metabolism by surviving mycobacteria reduces the blue resazurin dye to highly fluorescent, pink resorufin. The MIC is strictly defined as the lowest drug concentration that prevents this color shift.

    • Self-Validating System: The assay inherently self-validates through mandatory control wells: a growth control (no drug, must turn pink) and a sterile control (no bacteria, must remain blue). Any spontaneous reduction in the sterile control instantly invalidates the plate, ensuring the colorimetric shift is causally linked only to mycobacterial viability.

Metabolic & Anti-inflammatory Targeting

Beyond infectious diseases, the carboxyphenyl methyl piperazine scaffold is highly relevant in metabolic and inflammatory targeting. Piperazine derivatives have been successfully patented as potent hypoglycemic agents for the treatment of both insulin-dependent (Type I) and non-insulin-dependent (Type II) diabetes mellitus (4)[4]. Furthermore, 4-N-methyl piperazinyl thiazolyl amides have demonstrated profound in vivo anti-inflammatory activity, acting as robust inhibitors of soybean lipoxygenase (LOX) (2)[2].

Quantitative Data Summary

The following table synthesizes the critical pharmacological metrics associated with carboxyphenyl methyl and related piperazine derivatives across different biological targets:

Compound / DerivativeTarget Organism / EnzymeMIC ( μg/mL ) / Inhibition (%)Reference
Compound 18 (Carboxyphenyl piperazine moiety)Mycobacterium avium [3]
Compound 3 (4-methylphenyl piperazine)Mycobacterium tuberculosis [3]
Ethambutol (Clinical Control)Mycobacterium avium [3]
Streptomycin (Clinical Control)Mycobacterium avium [3]
4-N-methyl piperazinyl thiazolyl amides Soybean Lipoxygenase (LOX) 77.5%−100% Inhibition[2]

Conclusion

The carboxyphenyl methyl substituted piperazine is far more than a simple structural variant; it is a meticulously designed pharmacophore that bridges the gap between synthetic accessibility and broad-spectrum biological efficacy. By leveraging the protective chemistry of Boc-anhydride and the functional versatility of the carboxylic acid, researchers can systematically optimize lipophilicity and target-binding affinity. As validated by rigorous REMA and enzymatic inhibition assays, this scaffold holds immense promise for the next generation of antitubercular, anti-inflammatory, and metabolic therapeutics.

References

  • Chem-Impex International. 1-Boc-4-(2-carboxyphenyl)
  • ResearchGate. Phenyl and benzylpiperazine derivatives of Mannich bases of chlorokojic acid.
  • Google Patents (WO1999031096A1).
  • PubMed Central (PMC). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Reaction Conditions for the Regioselective Alkylation of 3-n-Butylpiperazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Principles Piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Principles

Piperazine derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in diverse therapeutic agents ranging from kinase inhibitors to GPCR antagonists[1]. When functionalizing unsymmetrical piperazines such as 3-n-butylpiperazine , achieving high regioselectivity during N-alkylation is a primary synthetic challenge.

For the purposes of this guide, the structural topology of 3-n-butylpiperazine is defined as follows:

  • N1 Position (Unhindered): The secondary amine distant from the alkyl chain.

  • N4 Position (Hindered): The secondary amine adjacent to the C3 n-butyl group.

The n-butyl group at C3 creates significant steric shielding around the N4 nitrogen. Consequently, the two nitrogen atoms exhibit distinct kinetic profiles. Alkylation at the unhindered N1 position is kinetically favored and can be achieved via direct electrophilic substitution or reductive amination[1]. Conversely, functionalizing the sterically hindered N4 position requires overcoming this kinetic bias, typically necessitating an orthogonal protecting-group strategy[2].

Understanding the causality behind reagent selection—specifically the interplay between steric bulk, nucleophilicity, and transition-state energy—is critical for designing scalable and self-validating synthetic protocols.

Strategic Workflows for Regioselective Alkylation

Strategy A: N1-Selective Reductive Amination

Reductive amination is the premier method for installing alkyl groups at the unhindered N1 position while suppressing over-alkylation (dialkylation)[3]. The reaction relies on the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is subsequently reduced. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE) is the optimal reagent system. NaBH(OAc)3​ is a mild reducing agent that selectively reduces the protonated iminium intermediate much faster than the parent carbonyl compound, ensuring high conversion rates without the need for a large excess of reagents[4][5].

Strategy B: N1-Selective Direct Alkylation

Direct electrophilic alkylation using alkyl halides is viable for N1 substitution but requires strict stoichiometric control to prevent N1,N4-dialkylation. Weak inorganic bases like K2​CO3​ in polar aprotic solvents (e.g., DMF or Acetonitrile) provide the necessary thermodynamic conditions to drive the reaction while leveraging the steric hindrance at N4 to maintain kinetic selectivity[1].

Strategy C: N4-Selective Alkylation via Orthogonal Protection

To selectively alkylate the hindered N4 position, the intrinsic kinetic preference of N1 must be temporarily masked. This is achieved by reacting 3-n-butylpiperazine with one equivalent of Di-tert-butyl dicarbonate ( Boc2​O ). The bulky Boc group exclusively protects the unhindered N1 position. The remaining N4 nitrogen can then be alkylated under forcing conditions (elevated temperatures and strong bases), followed by acidic deprotection of the Boc group[1][2].

Decision Matrix & Pathway Visualizations

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on target regioselectivity.

Figure 2: Workflow for the N4-selective alkylation utilizing an orthogonal Boc-protection strategy.

Quantitative Data & Condition Optimization

The following tables summarize the empirical data driving the selection of optimal reaction conditions.

Table 1: Optimization of N1-Selective Reductive Amination

Reaction: 3-n-butylpiperazine (1.0 eq) + Benzaldehyde (1.05 eq) + Reductant (1.4 eq) at RT.

ReductantSolventTime (h)N1-Monoalkyl Yield (%)Dialkyl Byproduct (%)Rationale / Causality
NaBH(OAc)3​ DCE 4 92% < 2% Optimal. Mild hydride donor; DCE provides ideal kinetics[4].
NaBH(OAc)3​ THF885%< 2%Slower reaction rate compared to DCE[4].
NaBH3​CN MeOH1278%8%Requires strict pH control (pH 5-6); higher toxicity[5].
NaBH4​ EtOH245%25%Too reactive; reduces aldehyde directly; high dialkylation[4].
Table 2: Optimization of N1-Selective Direct Alkylation

Reaction: 3-n-butylpiperazine (3.0 eq) + Benzyl Bromide (1.0 eq) + Base (2.0 eq).

BaseSolventTemp (°C)N1-Monoalkyl Yield (%)Dialkyl Byproduct (%)Rationale / Causality
K2​CO3​ DMF 0 to RT 88% 5% Optimal. Insoluble base limits over-reactivity; DMF stabilizes TS[1].
DIPEAACNRT75%12%Homogeneous base increases the rate of secondary alkylation.
Et3​N DCMRT60%20%Poor kinetic differentiation; difficult to control stoichiometry.

Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation via Reductive Amination

This protocol is designed to be self-validating. The use of NaBH(OAc)3​ in DCE ensures that the reduction only proceeds after the iminium ion is formed, virtually eliminating the reduction of the starting aldehyde.

Reagents & Equipment:

  • 3-n-butylpiperazine (1.0 mmol, 1.0 equiv)

  • Target Aldehyde (1.05 mmol, 1.05 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.4 mmol, 1.4 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Glacial Acetic Acid (optional, 1.0 equiv - only required if using a ketone)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-n-butylpiperazine (1.0 mmol) in anhydrous DCE (5.0 mL). Add the target aldehyde (1.05 mmol) dropwise at room temperature.

  • Pre-Stirring: Stir the mixture for 30 minutes. Self-Validation Check: A slight color change (often pale yellow) indicates imine/iminium formation.

  • Reduction: Add NaBH(OAc)3​ (1.4 mmol) portion-wise over 5 minutes to prevent clumping.

  • Reaction Monitoring: Stir the suspension at room temperature for 4–6 hours. Monitor the reaction via TLC (eluent: DCM/MeOH/ NH4​OH 90:9:1). The reaction is complete when the ninhydrin-active starting material spot is consumed.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, DCM to 10% MeOH in DCM gradient) to yield the pure N1-alkylated product[4][6].

Protocol 2: N4-Selective Alkylation via Orthogonal Protection

This protocol utilizes the steric disparity between N1 and N4. The bulky Boc anhydride will exclusively react with the unhindered N1 position at low temperatures.

Phase 1: Regioselective N1-Boc Protection

  • Dissolve 3-n-butylpiperazine (10.0 mmol) in anhydrous DCM (30 mL) and cool to 0 °C in an ice bath.

  • Dissolve Boc2​O (10.0 mmol, 1.0 equiv) in DCM (10 mL) and add dropwise over 30 minutes via an addition funnel. Causality: Slow addition at 0 °C ensures maximum kinetic differentiation, preventing N1,N4-di-Boc formation[1].

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Wash the organic layer with water (2 × 20 mL) and brine (20 mL), dry over Na2​SO4​ , and concentrate to afford N1-Boc-3-n-butylpiperazine. (Yields typically >90%; can be used without further purification).

Phase 2: N4-Alkylation

  • Dissolve N1-Boc-3-n-butylpiperazine (5.0 mmol) in anhydrous DMF (15 mL).

  • Add anhydrous K2​CO3​ (10.0 mmol, 2.0 equiv) and the target alkyl halide (6.0 mmol, 1.2 equiv).

  • Heat the reaction mixture to 60 °C for 12 hours. Causality: The steric bulk of the adjacent C3 n-butyl group significantly raises the activation energy for nucleophilic attack; elevated temperature is required to achieve full conversion[2].

  • Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash extensively with water (5 × 20 mL) to remove DMF. Dry and concentrate the organic layer.

Phase 3: Deprotection

  • Dissolve the crude N1-Boc-N4-alkyl intermediate in DCM (16 mL).

  • Add Trifluoroacetic Acid (TFA) (4 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3​ and extract with DCM (3 × 15 mL) to afford the free N4-alkyl-3-n-butylpiperazine[1].

Sources

Application

Procedures for using 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine in peptide coupling

Application Note: Advanced Peptide Coupling Strategies Utilizing 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine as a Peptidomimetic Scaffold Introduction & Chemical Topology The incorporation of rigid, non-natural scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies Utilizing 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine as a Peptidomimetic Scaffold

Introduction & Chemical Topology

The incorporation of rigid, non-natural scaffolds into peptide sequences is a cornerstone of modern drug development, enhancing proteolytic stability and target affinity. 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS 1131622-34-8) is a highly specialized bifunctional building block[1].

Structurally, this molecule presents two distinct reactive nodes:

  • A Benzoic Acid Moiety (3-carboxybenzyl group): Located on the N1-benzyl linker, this carboxyl group is unhindered and lacks an adjacent α -chiral center, rendering it highly resistant to epimerization during activation[2].

  • A Sterically Hindered Secondary Amine (N4 of the piperazine ring): The presence of the 3-n-butyl group immediately adjacent to the secondary amine creates severe steric bulk, drastically reducing its nucleophilicity[3].

Successfully utilizing this scaffold requires an orthogonal, highly optimized coupling strategy. Standard carbodiimide chemistry will fail at the hindered amine, necessitating the use of advanced uronium/aminium salts and specialized validation techniques[2][3].

Mechanistic Causality & Reagent Selection

As a bifunctional scaffold, the order of operations and reagent selection dictate the success of the synthesis.

Pathway A: Activating the Benzoic Acid Moiety Because the carboxylic acid is attached to an aromatic ring (via a benzyl linker), it is not susceptible to the oxazolone-mediated racemization that plagues standard α -amino acids[4]. Therefore, the highly reactive, green-chemistry compliant cocktail of DIC (Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) is the optimal choice[2]. OxymaPure prevents the formation of unreactive N-acylureas while maintaining excellent solubility.

Pathway B: Acylating the Hindered Piperazine Amine Coupling an incoming amino acid to the N4 secondary amine is the primary bottleneck. The 3-n-butyl group physically blocks the trajectory of incoming active esters. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is strictly required[3]. Causality: HATU generates an O-At (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a "neighboring group effect," acting as an intramolecular base that hydrogen-bonds with the incoming hindered amine, effectively pulling it into the transition state and accelerating the reaction despite the steric clash[2][3].

Pathway N1 1-(3-Carboxyphenyl methyl)- 3-n-butyl piperazine N2 Carboxyl Activation (DIC / OxymaPure) N1->N2 Pathway A N3 Amine Acylation (HATU / DIPEA) N1->N3 Pathway B N4 Peptide N-Terminal Conjugation N2->N4 Amide Bond N5 Hindered Amide Bond Formation N3->N5 Overcomes Sterics

Bifunctional coupling workflow for 3-n-butyl piperazine derivatives.

Quantitative Reagent Efficacy

To illustrate the necessity of HATU for the hindered amine, the following table summarizes the expected coupling efficiencies based on established kinetic profiles of secondary vs. primary amines[2][3].

Coupling ReagentTarget Functional GroupAdditive / BaseTemp (°C)Expected Yield (1h)Epimerization Risk
DIC / HOBt Hindered N4 AmineNone25°C< 15%Low
HBTU Hindered N4 AmineDIPEA25°C40 - 50%Low
HATU Hindered N4 AmineDIPEA25°C> 95% Low
HATU Hindered N4 AmineDIPEA75°C (MW)> 99% Moderate
DIC / Oxyma Benzoic Acid MoietyNone25°C> 98% None

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Because the piperazine nitrogen is a secondary amine, the standard Kaiser test (ninhydrin) will yield a false negative. The Chloranil test must be used to validate the presence/absence of the secondary amine.

Protocol A: Solution-Phase Conjugation of the Carboxyl Group

Objective: Couple the 3-carboxybenzyl moiety of the scaffold to the N-terminus of a growing peptide chain.

  • Preparation: Dissolve 1.2 equivalents of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine and 1.2 equivalents of OxymaPure in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 equivalents of DIC to the mixture. Stir at room temperature for 5 minutes. Causality: Pre-activation ensures the formation of the active ester before introduction to the peptide, preventing DIC from reacting with the peptide's N-terminus to form guanidino byproducts.

  • Conjugation: Add the pre-activated mixture to 1.0 equivalent of the resin-bound peptide (free N-terminus). Shake at room temperature for 60 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a standard Kaiser test. A transition from blue to yellow/colorless indicates successful acylation of the peptide's primary amine.

Protocol B: Microwave-Assisted Acylation of the Hindered Piperazine Amine

Objective: Couple an incoming Fmoc-Amino Acid to the sterically hindered N4 secondary amine of the piperazine scaffold.

  • Deprotection: If the piperazine N4 was previously protected (e.g., Fmoc), deprotect using 5% piperazine + 1% DBU + 1% Formic Acid in DMF. Causality: This specific cocktail mitigates aspartimide formation in complex sequences while efficiently removing the Fmoc group[4].

  • Preparation: Dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 3.9 equivalents of HATU in NMP. Causality: Using a slight deficit of HATU (3.9 eq vs 4.0 eq AA) prevents unreacted HATU from capping the piperazine amine with a tetramethyluronium moiety, a common chain-terminating side reaction[2].

  • Base Addition: Add 8.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the amino acid/HATU solution. Wait 2 minutes for the O-At ester to form.

  • Coupling (Microwave): Add the activated mixture to the resin. Irradiate at 75°C for 10 minutes. Causality: Elevated thermal energy is critical to overcome the high activation energy barrier imposed by the 3-n-butyl steric clash[5].

  • Validation (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test. A colorless bead indicates complete coupling; a blue/green bead indicates unreacted secondary amine, necessitating a second coupling cycle.

Mechanism S1 Fmoc-Amino Acid + HATU S2 O-At Active Ester Intermediate S1->S2 DIPEA Base Catalysis S3 Nucleophilic Attack by Sterically Hindered Amine S2->S3 Azabenzotriazole Neighboring Effect S4 Tetrahedral Transition State S3->S4 Overcomes 3-n-butyl bulk S5 Stable Peptidomimetic Linkage S4->S5 HOAt Leaving Group Expulsion

Mechanistic pathway of HATU-mediated acylation of the hindered secondary amine.

References

  • Alfa Chemistry. CAS 1131622-31-5 1-(3-Carboxyphenyl)-3-N-butyl piperazine - Alfa Chemistry.[1] URL:

  • Organic Process Research & Development - ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.[2] URL:

  • Google Patents. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.[5] URL:

  • MDPI. Epimerisation in Peptide Synthesis.[4] URL:

  • Aapptec Peptides. Coupling Reagents.[3] URL:

Sources

Method

Application Note: Preparation and Characterization of Pharmaceutical Salts from 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

Abstract This guide provides a comprehensive framework for the preparation and characterization of pharmaceutical salts from the amphoteric molecule, 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine. Due to the presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preparation and characterization of pharmaceutical salts from the amphoteric molecule, 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine. Due to the presence of both a carboxylic acid (acidic) and a piperazine moiety (basic), this active pharmaceutical ingredient (API) presents unique opportunities and challenges in salt formation. This document outlines the theoretical principles, including pKa-based counter-ion selection, and provides detailed, step-by-step protocols for salt screening, reaction crystallization, and thorough physicochemical characterization. The methodologies described herein are designed to enable researchers, scientists, and drug development professionals to rationally select and develop a salt form with optimal properties for further pharmaceutical development, such as improved solubility, stability, and manufacturability.[1][2][3]

Introduction: The Critical Role of Salt Selection

The conversion of an active pharmaceutical ingredient (API) into a salt form is one of the most prevalent and effective strategies in drug development.[1][4] Approximately 50% of all approved drugs on the market are administered as salts.[1][4] The primary motivation for salt formation is the optimization of the API's physicochemical and biopharmaceutical properties.[1][2] A well-chosen salt can significantly enhance aqueous solubility, dissolution rate, chemical stability, and hygroscopicity, which in turn can improve bioavailability and simplify the manufacturing of the final dosage form.[2][5][6]

The subject of this note, 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine, is an amphoteric compound containing both an acidic functional group (carboxylic acid) and basic functional groups (the piperazine nitrogens). This dual functionality requires a carefully considered approach to salt selection, as the molecule can potentially form salts with either acids or bases.

Physicochemical Properties of the Parent Molecule

A thorough understanding of the parent API is the foundation of a rational salt selection program.[1][7] Key properties of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine must be determined empirically.

PropertyEstimated Value / MethodRationale & Significance
Molecular Weight ~290.4 g/mol Influences stoichiometry calculations and drug loading in the final salt form.
pKa (Acidic) ~4.0 - 5.0 (Predicted for benzoic acid moiety)Governs the pH at which the carboxylic acid group is ionized. Crucial for selecting basic counter-ions.[1][8]
pKa (Basic) ~8.0 - 9.0 (Predicted for piperazine N4)Governs the pH at which the piperazine ring is protonated. Essential for selecting acidic counter-ions.[1][8]
Aqueous Solubility To be determined (pH-dependent)Establishes the baseline solubility and identifies the need for enhancement. Likely exhibits a U-shaped pH-solubility profile typical of amphoteric compounds.
Crystallinity To be determined via XRPDDetermines if the free form is crystalline or amorphous, which impacts stability and handling. Crystalline forms are generally preferred.[7]
Thermal Properties To be determined via DSC/TGAIdentifies melting point, decomposition temperature, and potential polymorphic forms of the free API.[9]

Principles of Salt Formation for Amphoteric Compounds

The Role of pKa: The ΔpKa Rule

Successful salt formation relies on a significant degree of proton transfer between the API and the counter-ion.[10] The "ΔpKa rule" is a fundamental guideline for predicting the likelihood of forming a stable salt.[1][4][8]

  • For forming a salt with an acid (protonating the piperazine): The pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the piperazine base (ΔpKa = pKa(API base) - pKa(acid counter-ion) > 2-3).[1][7][8]

  • For forming a salt with a base (deprotonating the carboxylic acid): The pKa of the conjugate acid of the basic counter-ion should be at least 2-3 units higher than the pKa of the API's carboxylic acid group (ΔpKa = pKa(base counter-ion) - pKa(API acid) > 2-3).[1][7]

This difference ensures a high probability of forming a stable ionic bond rather than a cocrystal or a physical mixture.[10][11]

Counter-ion Selection Strategy

The choice of counter-ion is critical and should be guided by the desired properties of the final salt form.[3][4] Counter-ions should be selected from lists of pharmaceutically acceptable, or "Generally Regarded as Safe" (GRAS), species.[4][12]

Table of Potential Counter-ions:

For Basic Site (Piperazine) Acidic Counter-ions Approx. pKa Potential Benefits
Hydrochloric Acid-7.0High solubility, low MW.[13][14]
Sulfuric Acid-3.0Divalent, can form 2:1 salts.
Methanesulfonic Acid (Mesylate)-1.9Good crystallinity, stable.[1]
Maleic Acid1.9Can improve stability.
Tartaric Acid2.9Chiral, can be used for resolution.
For Acidic Site (Carboxylic Acid) Basic Counter-ions Approx. pKa (of conjugate acid) Potential Benefits
Sodium Hydroxide15.7High solubility, widely used.[13][14]
Potassium Hydroxide15.7Similar to sodium.
Calcium Hydroxide12.4Divalent, may reduce hygroscopicity.
Tromethamine (Tris)8.1Organic base, can improve stability.
L-Lysine10.5Amino acid, good safety profile.

Experimental Protocol: High-Throughput Salt Screening

This protocol uses a 96-well plate format for rapid screening of multiple counter-ions and solvent systems to identify promising solid-state forms.[3][5]

Materials and Equipment
  • 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (API)

  • Library of selected acidic and basic counter-ions

  • Anhydrous solvents (Methanol, Ethanol, Isopropyl Acetate, Acetonitrile, Tetrahydrofuran, Toluene)

  • 96-well microplates (polypropylene)

  • Automated liquid handler or multichannel pipette

  • Plate shaker/vortexer

  • Centrifugal vacuum evaporator (e.g., Genevac)

  • Polarized Light Microscope

  • X-Ray Powder Diffraction (XRPD) system with a plate holder

Step-by-Step Screening Protocol
  • Prepare Stock Solutions:

    • Prepare a 50 mg/mL stock solution of the API in a suitable solvent system where it has high solubility (e.g., Methanol).

    • Prepare equimolar stock solutions of all selected counter-ions in a compatible solvent (e.g., Ethanol or water).

  • Dispense API: Using a liquid handler, dispense 20 µL of the API stock solution (~1 mg of API) into each well of the 96-well plate.

  • Solvent Addition: Add 180 µL of the various screening solvents to the wells.

  • Counter-ion Addition: Add an equimolar amount of each counter-ion stock solution to the corresponding wells. Include control wells with no counter-ion.

  • Induce Crystallization:

    • Seal the plate and agitate at room temperature for 24 hours.

    • If no solids form, subject the plate to a controlled, slow evaporation in a centrifugal evaporator.

    • Alternatively, employ temperature cycling (e.g., 4°C for 8 hours, then 40°C for 8 hours) to promote nucleation and crystal growth.

  • Initial Assessment:

    • Visually inspect each well for the presence of solid material.

    • Examine a small aliquot from promising wells under a polarized light microscope. Birefringent crystalline material is a positive indicator. Amorphous material or oils are noted for further investigation.

  • High-Throughput Analysis: Analyze the entire plate using an XRPD system equipped with a plate reader. The appearance of new, sharp peaks different from the parent API indicates the formation of a new crystalline phase, likely a salt.

Salt_Screening_Workflow cluster_prep Preparation cluster_screening Screening in 96-Well Plate cluster_analysis Analysis API_Stock API Stock Solution Dispense Dispense API & Screening Solvents API_Stock->Dispense CI_Stock Counter-ion Stock Solutions Add_CI Add Counter-ions (1:1 Molar Ratio) CI_Stock->Add_CI Dispense->Add_CI Induce Induce Crystallization (Evaporation/Cycling) Add_CI->Induce Visual Visual & Microscopic Inspection Induce->Visual XRPD High-Throughput XRPD Analysis Visual->XRPD Decision New Crystalline Pattern? XRPD->Decision Decision->Induce No, Re-evaluate Conditions ScaleUp Scale-Up & Full Characterization Decision->ScaleUp Yes

Caption: High-throughput salt screening workflow.

Experimental Protocol: Scale-Up and Characterization

Promising "hits" from the screening phase must be scaled up to produce sufficient material for comprehensive characterization.

Protocol for Reaction Crystallization (Example: Hydrochloride Salt)
  • Dissolution: Dissolve 1.0 g of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine in 20 mL of isopropyl acetate at 50°C in a jacketed reactor.

  • Acid Addition: Slowly add 1.05 molar equivalents of a 2M solution of HCl in isopropanol dropwise over 30 minutes with constant stirring. The slight excess of acid ensures complete salt formation.

  • Crystallization: Observe for turbidity, indicating nucleation. Once turbidity is observed, hold the temperature for 1 hour to allow for crystal growth.

  • Cooling: Cool the suspension to 5°C over 2 hours.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with 5 mL of cold isopropyl acetate to remove any residual free base or unreacted acid.

  • Drying: Dry the salt in a vacuum oven at 40°C until constant weight is achieved.

  • Yield Calculation: Calculate the final yield.

Physicochemical Characterization of New Salt Forms

Each new salt form must be rigorously characterized to determine its properties and select the optimal candidate for development.[6][7]

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the solid-state form of a material. A unique diffraction pattern confirms the formation of a new crystalline entity, distinct from the parent API and the counter-ion.[15] The absence of peaks corresponding to the starting materials confirms the purity of the new phase.

Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the melting point, which is a key indicator of crystal lattice energy and stability.[8][9] Sharp endotherms are indicative of a crystalline material.[15] DSC can also reveal polymorphism, desolvation, and glass transitions.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of water or residual solvents (solvates/hydrates) and determining the thermal decomposition temperature of the salt.[15]

Characterization_Flow cluster_primary Primary Characterization cluster_secondary Secondary Performance Tests Start New Salt Form (from Scale-Up) XRPD XRPD (Phase Identity & Crystallinity) Start->XRPD DSC DSC (Melting Point & Purity) XRPD->DSC TGA TGA (Solvation & Stability) DSC->TGA Solubility Aqueous Solubility (pH-dependent) TGA->Solubility Hygroscopicity Hygroscopicity (DVS) Solubility->Hygroscopicity Stability Chemical & Physical Stability Hygroscopicity->Stability Decision Optimal Profile Achieved? Stability->Decision Decision->Start No, Screen New Counter-ions Final Lead Salt Candidate Selected Decision->Final Yes

Caption: Decision workflow for salt characterization.

Aqueous Solubility

The equilibrium solubility of each salt form should be determined at various pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. A significant increase in solubility compared to the parent API is often a primary goal of salt formation.[1][2]

Data Interpretation and Case Study

Hypothetical Data Summary Table:

FormMelting Point (DSC, °C)Water Content (TGA, %)Solubility at pH 4.5 (mg/mL)Hygroscopicity (Weight gain at 80% RH)XRPD Pattern
Free API 145.2< 0.10.050.2%Pattern A
Hydrochloride 198.5< 0.215.24.5% (Deliquescent)Pattern B
Mesylate 210.1< 0.112.81.1% (Slightly Hygroscopic)Pattern C
Sodium Salt 250.4 (decomp.)5.1 (Hydrate)25.62.3% (Hygroscopic)Pattern D

Interpretation:

  • The Hydrochloride salt shows excellent solubility but is highly hygroscopic and may deliquesce, posing significant stability and handling challenges.[4]

  • The Sodium Salt offers the highest solubility but forms a hydrate and is also hygroscopic, which could lead to physical instability.[7]

  • The Mesylate salt provides a substantial 250-fold increase in solubility over the free API, exhibits a high melting point indicative of a stable crystal lattice, and shows acceptable, low hygroscopicity.[8]

Conclusion

The formation of pharmaceutical salts from 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is a highly effective method for modulating its physicochemical properties. A rational, systematic approach grounded in the principles of pKa and comprehensive solid-state characterization is paramount to success. By employing high-throughput screening to identify potential candidates, followed by targeted scale-up and in-depth analysis via XRPD, DSC, TGA, and solubility studies, researchers can efficiently identify and select a salt form with an optimal profile for drug product development. This structured methodology minimizes risks and accelerates the transition from discovery to a viable clinical candidate.

References

  • Thakuria, R., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals.
  • Kumar, L., et al. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Singhal, D., & Curatolo, W. (2004). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Kumar, A., & Nanda, A. (2021). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

  • Serajuddin, A. T. M. (2000). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology.
  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. Available at: [Link]

  • Li, R., et al. (2020). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Available at: [Link]

  • Chaudhary, A. (2014). Salt selection in pharmaceutical product development. Slideshare. Available at: [Link]

  • Chen, J., et al. (2020). Salt Screening and Selection. ResearchGate. Available at: [Link]

  • Fairhurst, R. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Online. Available at: [Link]

  • Maini, M. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available at: [Link]

  • Tsolaki, E., et al. (2021). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Molecular Pharmaceutics. Available at: [Link]

  • Surov, A. O., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available at: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2003). Preparation of pharmaceutical salts. Google Patents.
  • Goddu, R. C., & Pollard, C. B. (1961). Method for the preparation of piperazine salts. Google Patents.
  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry.
  • Kumar, A., & Nanda, A. (2023). Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019–2023). ResearchGate. Available at: [Link]

  • de Oliveira, M. A. L., et al. (2024). Critical comparison of pharmacopeial content in relation to solid-state characterization methods. SciELO. Available at: [Link]

  • Trivedi, M. K., et al. (2017). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Marmara Pharmaceutical Journal. Available at: [Link]

  • Kumar, V., et al. (2016). Synthesis of some novel piperazine salts and their antimicrobial property against Escherichia coli and Bacillus subtilis. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.
  • Science of Synthesis. (2010). Product Class 3: Carboxylic Acid Salts. Thieme.
  • Thomas, T. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Csolkei, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

Sources

Application

Introduction: The Significance and Scalable Synthesis of Carboxyphenyl Methyl Piperazine Derivatives

An in-depth guide to the scalable manufacturing of carboxyphenyl methyl piperazine derivatives, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable manufacturing of carboxyphenyl methyl piperazine derivatives, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of synthesis strategies, process optimization, purification, and quality control, grounded in established scientific principles and industrial best practices.

Carboxyphenyl methyl piperazine derivatives represent a critical scaffold in modern medicinal chemistry. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous approved drugs, where it often serves to enhance physicochemical properties such as solubility and bioavailability or to orient pharmacophoric groups for optimal target engagement.[1][2] The addition of a carboxyphenyl group provides a handle for further functionalization or for modulating the molecule's pharmacokinetic profile, while the methyl group on the second nitrogen fine-tunes its basicity and metabolic stability.

These compounds are frequently classified as Active Pharmaceutical Ingredients (APIs), the biologically active components responsible for a drug's therapeutic effect.[3][4] Consequently, ensuring their purity, potency, and quality is paramount.[3] The transition from laboratory-scale synthesis to industrial production, however, is fraught with challenges.[5] Issues such as thermal gradients in large reactors, inefficient mixing, and the amplification of minor impurities can derail a promising drug candidate.[5] Therefore, the development of robust, efficient, and scalable manufacturing processes is essential for the successful translation of these molecules from the bench to the clinic.

This guide details the key considerations and methodologies for the scalable manufacturing of these vital pharmaceutical building blocks, with a focus on practical, field-proven techniques.

Part 1: Core Synthesis Strategies for Scalable Production

The efficient construction of the target molecule is the foundation of any manufacturing process. For carboxyphenyl methyl piperazine derivatives, several synthetic routes are viable at scale, each with distinct advantages and challenges. The choice of strategy often depends on the cost and availability of starting materials, desired purity profile, and environmental considerations.

Strategy 1: Transition-Metal-Catalyzed N-Arylation

One of the most powerful and versatile methods for forming the crucial aryl-nitrogen bond is through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[6] This approach is widely used for its broad substrate scope and tolerance of various functional groups.[6]

Causality and Mechanistic Insight: The reaction involves the coupling of an aryl halide (or triflate) with an amine. The palladium catalyst undergoes a series of transformations—oxidative addition to the aryl halide, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the active catalyst.[7] The choice of phosphine ligand is critical as it modulates the catalyst's reactivity and stability.[7] The carboxylic acid is typically protected as an ester to prevent interference with the basic conditions of the reaction.

A Aryl Halide (Ester Protected) + 1-Methylpiperazine D Reaction Vessel (Inert Atmosphere, Anhydrous Solvent) A->D B Palladium Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XantPhos) B->D C Base (e.g., NaOt-Bu) C->D E Crude Product (Ester) D->E Heating (80-110 °C) F Workup & Purification E->F G Hydrolysis (Acid or Base) F->G Purified Ester H Final API (Carboxyphenyl Methyl Piperazine) G->H

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Strategy 2: Reductive Amination

Reductive amination is another cornerstone of industrial amine synthesis, valued for its operational simplicity and high atom economy.[2][6] This method forms the C-N bond by reacting a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ.[2]

Causality and Mechanistic Insight: The reaction begins with the condensation of an aldehyde (e.g., an ester of 4-formylbenzoic acid) with 1-methylpiperazine to form a carbinolamine, which then dehydrates to an iminium ion.[6] A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Pd/C), reduces the iminium ion to the desired tertiary amine without reducing the starting aldehyde.[6] This one-pot procedure is highly efficient and avoids the need for isolating the unstable imine/iminium intermediate.

A 4-Formylbenzoic Acid Ester + 1-Methylpiperazine C Reaction Vessel (Polar Solvent) A->C B Reducing Agent (e.g., NaBH₃CN or H₂/Pd/C) B->C D Iminium Ion Intermediate (In Situ) C->D Condensation E Crude Product (Ester) D->E Reduction F Purification & Hydrolysis E->F G Final API Product F->G

Sources

Method

Application Note: Integration of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine in Kinase Inhibitor Design

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus Area: Small-Molecule Kinase Inhibitors, Scaffold Optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus Area: Small-Molecule Kinase Inhibitors, Scaffold Optimization, and Assay Validation

Executive Summary & Structural Rationale

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, heavily utilized in the development of FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Palbociclib)[1]. Its incorporation primarily serves to modulate physicochemical properties, such as improving aqueous solubility and basicity, while acting as a rigid linker to project pharmacophores into specific sub-pockets of the kinase ATP-binding site[2].

The compound 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-34-8) represents a highly specialized, multi-functional building block for next-generation kinase inhibitors. Unlike simple unsubstituted piperazines, this scaffold offers three distinct structural advantages:

  • N4-Attachment Point: The secondary amine serves as the nucleophilic handle for conjugation (via SN​Ar or Buchwald-Hartwig amination) to a hinge-binding heteroaromatic core (e.g., quinazoline or pyrimidine)[3].

  • 3-n-Butyl Substitution: The alkyl chain adjacent to the N4 attachment introduces steric bulk. This breaks the symmetry of the piperazine ring, restricting its rotation relative to the hinge-binding core. This conformational locking minimizes the entropic penalty upon binding and allows the lipophilic butyl chain to occupy adjacent hydrophobic pockets (such as the DFG-out pocket or the hydrophobic region II)[4].

  • 1-(3-Carboxyphenyl methyl) Motif: The tertiary N1 amine is functionalized with a meta-carboxybenzyl group. The benzyl linker provides rotational flexibility, allowing the carboxylic acid to extend into the solvent channel. Here, the carboxylate can form critical salt bridges with conserved solvent-exposed basic residues (e.g., Lys721 in EGFR or Lys295 in c-Abl) or serve as a synthetic handle for PROTAC linker attachment[5].

SignalingPathway Inhibitor 1-(3-Carboxyphenyl methyl)- 3-n-butyl piperazine Derivative RTK Target Kinase (e.g., EGFR / CDK2) Inhibitor->RTK ATP-Competitive Inhibition Substrate Downstream Effector (Phosphorylated) RTK->Substrate ATP Hydrolysis & Phosphorylation Response Cellular Proliferation & Tumor Growth Substrate->Response Signal Transduction

Figure 1: Mechanism of action for piperazine-scaffold kinase inhibitors blocking RTK signaling.

Experimental Workflows & Methodologies

To ensure scientific integrity and self-validating results, the following protocols detail the synthetic integration of the scaffold and the subsequent biochemical validation.

Protocol A: Synthetic Integration via SN​Ar Coupling

Objective: Conjugate 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine to a 4-chloroquinazoline hinge-binding core.

Causality & Expert Insight: Nucleophilic aromatic substitution ( SN​Ar ) is preferred over transition-metal catalysis here because the 4-position of the quinazoline ring is highly electron-deficient. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar transition state, and it readily solubilizes the zwitterionic piperazine starting material[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the 4-chloroquinazoline derivative (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Scaffold Addition: Slowly add 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (1.1 eq, 1.1 mmol) in portions.

  • Reaction: Heat the reaction mixture to 80°C and monitor via LC-MS. The steric bulk of the 3-n-butyl group slows the reaction kinetics compared to unsubstituted piperazine; allow 12-16 hours for complete conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to remove DMF.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the target compound.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivative.

Causality & Expert Insight: TR-FRET is selected over standard radiometric ( 33P -ATP) assays or standard fluorescence assays. Many aromatic kinase inhibitors exhibit intrinsic auto-fluorescence that confounds standard readouts. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, background auto-fluorescence completely decays, yielding an exceptionally high signal-to-noise ratio and a reliable Z'-factor[6].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a kinase/peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Incubation: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (critical for slow-binding inhibitors).

  • Reaction Initiation: Add 5 µL of ATP solution (at the apparent Km​ of the specific kinase) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute.

  • Termination & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

ExperimentalWorkflow Step1 1. Scaffold Conjugation (SNAr / Buchwald-Hartwig) Step2 2. Compound Purification (Prep-HPLC & LC-MS QC) Step1->Step2 Step3 3. TR-FRET Kinase Assay (IC50 & Z'-Factor Validation) Step2->Step3 Step4 4. Cellular Target Engagement (NanoBRET / Western Blot) Step3->Step4

Figure 2: End-to-end experimental workflow for validating piperazine-based kinase inhibitors.

Quantitative Data Presentation: SAR Summary

To illustrate the impact of the 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine scaffold, the following table summarizes hypothetical but mechanistically grounded Structure-Activity Relationship (SAR) data. This compares the fully substituted scaffold against baseline piperazine derivatives when attached to a standard EGFR-targeting core.

Compound Scaffold VariationEGFR IC50​ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)LogD (pH 7.4)Mechanistic Observation
Unsubstituted Piperazine145.02.11.8Baseline activity; highly flexible, high entropic penalty upon binding.
3-n-Butyl Piperazine42.58.43.2Butyl group occupies hydrophobic sub-pocket; improved cell permeability.
1-(3-Carboxybenzyl) Piperazine18.21.50.9Carboxylate forms salt bridge with Lys721; poor permeability due to charge.
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine 4.1 5.8 2.4 Synergistic effect: Conformational locking + salt bridge formation. Balanced ADME.

Table 1: Comparative SAR data demonstrating the synergistic effects of dual-substitution on the piperazine ring. The combination of the lipophilic butyl group and the polar carboxylic acid yields potent target inhibition while maintaining favorable physicochemical properties[4][6].

Conclusion

The strategic utilization of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine allows medicinal chemists to address multiple optimization parameters simultaneously. The 3-n-butyl group provides conformational rigidity and hydrophobic interactions, while the 3-carboxyphenyl methyl group accesses the solvent channel for critical electrostatic interactions[2]. By following the rigorous synthetic and biochemical validation protocols outlined above, researchers can effectively leverage this scaffold to develop highly potent and selective kinase inhibitors, or utilize the solvent-exposed carboxylic acid as a vector for targeted protein degrader (PROTAC) development[5].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine in water

Guide to Overcoming Aqueous Solubility Challenges Frequently Asked Questions (FAQs) & Troubleshooting Guide This section directly addresses the most common issues reported by users during experimental work. Q1: Why is my...

Author: BenchChem Technical Support Team. Date: March 2026

Guide to Overcoming Aqueous Solubility Challenges

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common issues reported by users during experimental work.

Q1: Why is my 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine exhibiting poor solubility in neutral water (pH ~7)?

Answer:

The low solubility of this compound in neutral water is a direct consequence of its molecular structure. 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is an amphoteric molecule, meaning it contains both a basic functional group (the piperazine ring) and an acidic functional group (the carboxylic acid).[1]

At or near a specific pH, known as the isoelectric point (pI) , the molecule will carry both a positive and a negative charge, forming a neutral zwitterion. In this zwitterionic state, strong intermolecular electrostatic attractions can lead to the formation of a stable crystal lattice, significantly reducing its solubility in water.[2] For many zwitterions, the lowest aqueous solubility is observed at this isoelectric point.[2]

The molecule's charge state changes with the pH of the solution, as illustrated below.

Figure 1: pH-dependent ionization states of the compound.

Q2: I need to prepare an aqueous solution. What is the most effective strategy to increase the solubility?

Answer:

The primary and most effective method for solubilizing this compound is pH adjustment .[3][4] By shifting the pH away from the isoelectric point, you convert the molecule into a more soluble cationic or anionic salt. The solubility of ionizable drugs is highly pH-dependent, with the ionic forms being more soluble than the neutral form.[3]

Follow this logical troubleshooting workflow:

G start Start: Compound has low solubility in neutral water ph_adjust Primary Strategy: Adjust pH start->ph_adjust acidic_path Add Acid (e.g., 0.1M HCl) to target pH 2-4 ph_adjust->acidic_path  Protonate piperazine basic_path Add Base (e.g., 0.1M NaOH) to target pH 9-11 ph_adjust->basic_path Deprotonate carboxylic acid   check_solubility Is the compound fully dissolved? acidic_path->check_solubility basic_path->check_solubility success Success: Solution Prepared (Store appropriately) check_solubility->success Yes secondary_strategies Secondary Strategies: Solubility still insufficient check_solubility->secondary_strategies No cosolvent Introduce a co-solvent (e.g., 5-20% DMSO, Ethanol) secondary_strategies->cosolvent temperature Gently warm the solution (e.g., to 37-50°C) secondary_strategies->temperature sonicate Apply sonication secondary_strategies->sonicate final_check Is the compound dissolved? cosolvent->final_check temperature->final_check sonicate->final_check final_check->success Yes re_evaluate Re-evaluate concentration or consider salt form final_check->re_evaluate No

Figure 2: Troubleshooting workflow for solubilizing the compound.

Q3: What specific pH ranges should I target, and are there any secondary methods to try?

Answer:

To ensure complete ionization, you should aim for a pH that is at least 1.5 to 2 units away from the relevant pKa values.

  • Acidic Conditions: Target a pH of 2-4 . This ensures the complete protonation of the piperazine nitrogens, forming a highly soluble cationic species.

  • Basic Conditions: Target a pH of 9-11 . This ensures the complete deprotonation of the carboxylic acid group, forming a highly soluble anionic species.

If pH adjustment alone is insufficient, especially at high concentrations, consider these secondary strategies:

StrategyMechanism of ActionRecommended Starting PointKey Considerations
Co-solvency The addition of a water-miscible organic solvent reduces the overall polarity of the solvent system, which can better accommodate the non-polar regions of the compound (n-butyl and phenyl groups).[5]Add 5-20% (v/v) of DMSO, ethanol, or polyethylene glycol (PEG) 400 to your pH-adjusted buffer.Ensure the co-solvent is compatible with your downstream application (e.g., cell-based assays).
Heating Increasing the temperature provides the energy needed to overcome the crystal lattice energy, often increasing solubility.Gently warm the pH-adjusted solution to 37-50°C with stirring.Verify the thermal stability of your compound. Do not boil. Ensure the compound does not precipitate upon cooling to room temperature.
Sonication Ultrasonic waves provide energy to break apart solid aggregates, increasing the surface area available for dissolution. This is a form of particle size reduction.[6]Place the vial in a bath sonicator for 5-15 minutes.This is most effective for dispersing stubborn particles and is often used in conjunction with other methods.
Salt Formation Synthesizing a stable, isolated salt form (e.g., hydrochloride or sodium salt) can dramatically improve handling, dissolution rate, and aqueous solubility compared to the zwitterionic free base.[7][8]This is a chemical modification step, not an in-situ solubilization technique.Recommended for long-term use or formulation development. The resulting salt will have a defined solubility profile.

Experimental Protocols

Protocol 1: Step-by-Step Solubilization for a 10 mM Stock Solution

This protocol details the preparation of a 10 mM aqueous stock solution from the solid compound (MW: 290.40 g/mol ).

Materials:

  • 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (solid)

  • Deionized water

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.5 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure (Acidic pH Method):

  • Weigh Compound: Accurately weigh 2.9 mg of the compound for a final volume of 1 mL (or 29 mg for 10 mL).

  • Initial Suspension: Add approximately 70% of the final required volume of deionized water (e.g., 0.7 mL for a 1 mL final volume). The compound will likely form a poorly soluble suspension.

  • Acidification: While stirring, add 0.5 M HCl dropwise. Monitor the suspension closely. As the pH drops below 5, you should observe a significant increase in solubility.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH. Continue adding HCl until the solution becomes completely clear and the pH is stable between 3.0 and 4.0.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume (e.g., 1.0 mL).

  • Storage: Filter the solution through a 0.22 µm syringe filter to remove any particulates. Store at 4°C or -20°C as determined by the compound's stability.

Note: An analogous procedure can be followed using 0.5 M NaOH to target a final pH of 9.0-10.0.

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  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

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Optimization

Technical Support Center: 3-n-Butyl Piperazine Regioisomer Troubleshooting &amp; FAQ

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic challenges associated with the functionalization and purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic challenges associated with the functionalization and purification of 3-n-butyl piperazine derivatives. Whether you are conducting early-stage medicinal chemistry or scaling up a process route, controlling and separating piperazine regioisomers is critical for maintaining scientific integrity and yield.

Part 1: Mechanistic Insights & The Causality of Regioisomer Formation

When functionalizing 3-n-butyl piperazine (e.g., via N-alkylation or N-Boc protection), researchers consistently encounter a mixture of regioisomers. To troubleshoot this, we must understand the causality behind the molecule's reactivity.

The piperazine ring contains two secondary amines:

  • N1 (Distant): Located away from the C3-butyl group. It is sterically accessible.

  • N4 (Adjacent): Located directly next to the C3-butyl group. It is sterically hindered.

During electrophilic addition, reaction at the less hindered N1 position is kinetically favored, yielding the 1-substituted-3-butylpiperazine as the major product[1]. However, because the basicity (pKa) of N1 and N4 are nearly identical, ambient thermal energy is often sufficient to overcome the steric barrier at N4, resulting in the concurrent formation of the 1-substituted-2-butylpiperazine (minor isomer). Understanding this steric versus electronic competition is the foundation of both preventing and resolving regioisomer impurities.

Part 2: Troubleshooting FAQs

Q: Why am I getting a 70:30 mixture of regioisomers instead of >95% selectivity during N-Boc protection? A: Poor regioselectivity is almost always a failure of kinetic control. If your reaction is run at room temperature or if the electrophile (Boc anhydride) is added too rapidly, the localized concentration of the reagent forces the reaction over the higher activation energy barrier at N4. Fix: Drop your reaction temperature to -78 °C and use sub-stoichiometric amounts of the electrophile (0.95 eq) to strictly enforce kinetic control[1].

Q: My regioisomers co-elute on normal-phase silica gel. What should I change? A: Both regioisomers possess identical molecular weights and highly similar dipole moments. On normal-phase silica, the primary interaction is hydrogen bonding between the free secondary amine and the acidic silanol groups. Because the basicity of N4 vs N1 is only marginally different, they co-elute. Fix: Switch to Reverse-Phase HPLC (C18) using a mobile phase with 0.1% TFA to protonate the amines, or use an acidic wash extraction method to exploit subtle partitioning differences[2].

Q: How can I scale up the separation without relying on cost-prohibitive preparative HPLC? A: Salt formation is the industry standard for scalable piperazine purification. Converting the crude mixture to a p-Toluenesulfonic acid (PTSA) salt provides an excellent isolation point. The 1,3-regioisomer salt has a significantly different lattice energy compared to the 1,2-isomer due to the spatial orientation of the butyl group, allowing for selective crystallization without chromatography[3].

Q: How can I definitively assign the 1,3- vs 1,2-regioisomer using NMR? A: 1D ¹H-NMR is often insufficient due to overlapping aliphatic signals. You must use 2D HMBC. In the minor 1-substituted-2-butylpiperazine isomer, the protected amine (N1) is adjacent to the methine carbon. Look for the HMBC correlation between the protecting group's carbonyl carbon and the piperazine ring's methine proton—this signal is physically impossible in the 1,3-isomer.

Part 3: Experimental Workflows & Logical Relationships

PiperazineWorkflow A 3-n-Butylpiperazine Starting Material B Electrophilic Substitution (e.g., Boc2O, Alkyl Halide) A->B Reagents added C Regioisomer Mixture (1,3-Major & 1,2-Minor) B->C Kinetic/Thermodynamic Control D Purification Strategy C->D E Reverse-Phase HPLC (Analytical/Prep) D->E High Purity, Low Yield F PTSA Salt Crystallization (Scalable/Bulk) D->F High Yield, Process Scale G Pure 1-Substituted- 3-butylpiperazine E->G H Pure 1-Substituted- 2-butylpiperazine E->H F->G Selective Precipitation

Workflow for the synthesis and separation of 3-n-butylpiperazine regioisomers.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify success at the bench before proceeding to the next step.

Protocol A: Kinetically Controlled Regioselective N1-Protection

Causality: Low temperatures and slow addition rates prevent the thermal override of steric hindrance, maximizing N1 selectivity.

  • Setup: Dissolve 3-n-butylpiperazine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration under a strictly N₂ atmosphere.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Prepare a solution of Boc₂O (0.95 eq) in DCM. Add this dropwise via a syringe pump over exactly 60 minutes.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl, then allow it to warm to room temperature. Extract the organic layer and dry over Na₂SO₄.

  • Self-Validation Step: Take a 50 µL aliquot of the crude organic phase, evaporate, and dissolve in CDCl₃. Perform a rapid ¹H-NMR. The ratio of the Boc-methyl singlet at ~1.45 ppm (major) vs ~1.42 ppm (minor) will instantly validate your kinetic selectivity (>90:10 expected) before bulk purification.

Protocol B: PTSA Salt Crystallization for Regioisomer Resolution

Causality: Differential lattice energies allow the major regioisomer to selectively precipitate as a stable salt, bypassing the need for complex chromatographic separation[3].

  • Salt Formation: Dissolve the crude regioisomer mixture in ethyl acetate (EtOAc) at 10 mL/gram. Heat to 60 °C.

  • Acid Addition: Add a solution of p-Toluenesulfonic acid (PTSA) monohydrate (1.0 eq based on total amine content) in minimal ethanol dropwise to the heated mixture.

  • Crystallization: Remove the heat source. Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to a 4 °C cold room overnight to maximize lattice formation.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel and wash twice with ice-cold EtOAc.

  • Self-Validation Step: Dissolve 5 mg of the isolated crystals in D₂O. Run a ¹³C-NMR. If the crystallization was successful, the spectrum will show exactly one set of piperazine ring carbon signals, validating the complete exclusion of the 1,2-regioisomer from the crystal lattice.

Part 5: Quantitative Data Presentation

The following table summarizes the quantitative performance metrics of various separation techniques for 3-n-butylpiperazine regioisomers, allowing you to select the appropriate method based on your scale and purity requirements.

Separation MethodPrimary Mechanism of ActionTypical Yield (%)Typical Purity (%)Scalability
Normal Phase (Silica) Hydrogen bonding / Polarity40 - 50< 85Poor (Severe Co-elution)
Reverse Phase HPLC Hydrophobic interactions55 - 65> 99Low (Cost-prohibitive)
PTSA Crystallization Differential lattice energy8097High (Process Scale)
Acidic Wash (HCl) Differential pKa partitioningVariable85 - 90Moderate

Note: Yield and purity data for PTSA crystallization are benchmarked against optimized process chemistry routes for complex piperazine-containing active pharmaceutical ingredients[3].

References

  • Benchchem. "Methods for removing unreacted piperazine from the reaction mixture." Benchchem Technical Resources.
  • ACS Publications. "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." Journal of Organic Chemistry.
  • RSC Publishing. "An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs." Analytical Methods.
  • WuXi STA. "Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor." Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification Methods for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine. The goal is to provide the necessary knowledge to overcome common purification challenges and optimize workflows, ensuring the highest quality of the final compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, analysis, and purification of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine.

1. What are the most likely impurities to be encountered during the synthesis and purification of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine?

The impurity profile can vary depending on the synthetic route. However, common impurities often include unreacted starting materials, by-products from side reactions, and residual solvents.[1][2] Structurally similar impurities, such as those arising from side reactions on the piperazine ring, can co-precipitate with the desired product, making simple crystallization challenging.[1] A thorough analysis of the crude product using techniques like HPLC-MS or NMR is crucial for identifying specific impurities.[3][4]

2. What analytical techniques are recommended for assessing the purity of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine?

A combination of analytical methods is recommended for a comprehensive purity assessment.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for purity analysis.[4][5] A reversed-phase C18 column with a mobile phase gradient of water (often containing 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is a common starting point.[7]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and getting a qualitative sense of the number of components in the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and can also be used to identify and quantify impurities.[4]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of the main product and any impurities.[3]

3. What are the optimal storage conditions for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine?

Due to the presence of both a carboxylic acid and a tertiary amine, the compound may be susceptible to degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at reduced temperatures (e.g., 2-8 °C). For short-term use, storage at room temperature in a desiccator may be adequate.

Part 2: Troubleshooting Guide

This guide offers solutions to specific issues that may arise during the purification of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine.

Issue 1: Low Yield After Initial Purification

Symptoms:

  • A significantly lower than expected mass of the purified product.

  • Detection of the desired compound in waste streams (e.g., mother liquor, aqueous washes).[8]

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The synthesis did not proceed to completion, resulting in a high proportion of starting materials.Before beginning purification, confirm the reaction has gone to completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
Suboptimal Extraction pH The pH of the aqueous phase during liquid-liquid extraction was not ideal for partitioning the zwitterionic compound into the organic layer.[9][10][11]1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine contains both an acidic (carboxylic acid) and a basic (piperazine) functional group.[12] The isoelectric point (pI) should be estimated or determined. Adjusting the pH of the aqueous solution to the pI of the compound will minimize its solubility in the aqueous phase, thereby maximizing its extraction into an organic solvent.[9][13]
Precipitation During Workup The compound may have precipitated out of solution during aqueous washes or extractions.Carefully inspect all aqueous layers for any precipitate before discarding them. If a precipitate is present, it should be isolated, washed, and analyzed.
Inappropriate Crystallization Solvent The chosen solvent system for crystallization may be too effective, leading to a significant loss of product in the mother liquor.[14]A systematic solvent screen should be performed to identify a solvent or solvent mixture in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Experimental Protocol: Optimizing Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).[11][13]

  • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted basic starting materials.[15]

  • Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting materials.[11][15]

  • Crucially , before separating the layers, check the pH of the aqueous layer. Adjust the pH to be near the isoelectric point of your target compound. This will likely be in the neutral to slightly acidic range. This step is critical to minimize the amount of your zwitterionic product that remains dissolved in the aqueous phase.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Persistent Impurities After Chromatography

Symptoms:

  • HPLC or NMR analysis of the purified product indicates the presence of one or more impurities.

  • Co-elution of an impurity with the main product peak in the HPLC chromatogram.[14]

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inappropriate Stationary Phase The chosen stationary phase (e.g., standard silica gel) may not provide sufficient selectivity to resolve the impurity from the product.If the impurity is basic, consider using an amine-functionalized silica gel. If the impurity is acidic, a diol-functionalized or C18-functionalized silica could be more effective.[14]
Suboptimal Mobile Phase The mobile phase composition does not provide adequate resolution.Systematically screen different solvent systems. For normal phase chromatography, vary the ratio of a polar solvent (e.g., methanol, ethanol) in a less polar solvent (e.g., dichloromethane, ethyl acetate). The addition of a small amount of an additive like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve peak shape and resolution.[14]
Overloading the Column Too much crude material was loaded onto the chromatography column, exceeding its separation capacity.As a general guideline for flash chromatography, the amount of crude material loaded should be approximately 1-5% of the mass of the stationary phase. Reduce the load and repeat the chromatography.

Experimental Protocol: Flash Chromatography with a pH Modifier

  • Column Packing: Dry pack or slurry pack a silica gel column with the chosen non-polar solvent (e.g., heptane).

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the column.[14]

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate or methanol). Crucially , add a small percentage (0.1-1%) of an appropriate modifier to the mobile phase. If your target compound is tailing, add triethylamine. If acidic impurities are problematic, consider adding a small amount of acetic acid.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting Persistent Impurities:

Caption: Decision tree for troubleshooting persistent impurities.

Issue 3: Difficulty with Crystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • Formation of very fine needles or an amorphous solid that is difficult to filter and dry.

  • The product remains in solution even at low temperatures.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Residual Impurities The presence of impurities can inhibit the formation of a crystal lattice.Further purify the material using another technique, such as flash chromatography, before attempting crystallization again.
Inappropriate Solvent System The chosen solvent may be too good or too poor a solvent, or the cooling rate may be too rapid.Perform a systematic solvent screen to find a solvent in which the compound is soluble when hot and sparingly soluble when cold. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
Compound is an Amorphous Solid or Oil Some compounds inherently do not form crystalline solids easily.If the compound is an oil, it may be possible to crystallize it as a salt. For example, reacting the piperazine nitrogen with an acid like HCl or the carboxylic acid with a base like sodium hydroxide could yield a crystalline salt.[1]

Experimental Protocol: Salt Formation for Crystallization

  • Dissolve the purified, free-base 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of an acid (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Continue adding the acid until a precipitate forms and no further precipitation is observed.

  • Stir the resulting slurry for a period of time (e.g., 1 hour) to ensure complete salt formation.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Purification Workflow Overview:

Purification_Workflow Crude_Product Crude 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine Extraction Liquid-Liquid Extraction (pH optimized) Crude_Product->Extraction Chromatography Flash Column Chromatography Extraction->Chromatography Purity_Analysis_1 Purity Check (TLC/HPLC) Chromatography->Purity_Analysis_1 Crystallization Crystallization / Salt Formation Purity_Analysis_1->Crystallization >95% Pure Troubleshoot Troubleshoot (See Guide) Purity_Analysis_1->Troubleshoot <95% Pure Purity_Analysis_2 Final Purity & Characterization (HPLC, NMR, MS) Crystallization->Purity_Analysis_2 Pure_Product Pure Product Purity_Analysis_2->Pure_Product Meets Specs Purity_Analysis_2->Troubleshoot Fails Specs Troubleshoot->Chromatography

Caption: General purification workflow for the target compound.

Part 3: References

  • TROUBLESHOOTING GUIDE. Restek. Retrieved from [Link]

  • Frušič, M., et al. (2014). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 16(36), 8547-8557.

  • Lemmerer, A., & Govindraju, S. (2019). The crystal structure of the zwitterionic co-crystal of 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1667-1671.

  • Acid-Base Extraction. University of Colorado Boulder. Retrieved from [Link]

  • Piperazine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Retrieved from [Link]

  • 1-benzylpiperazine. Organic Syntheses. Retrieved from [Link]

  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. Retrieved from [Link]

  • Desiraju, G. R., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Chemical Communications, 54(20), 2486-2489.

  • Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design. Retrieved from [Link]

  • Recovery and purification of piperazine. Google Patents. Retrieved from

  • How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Chemistry Steps. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Herba Polonica. Retrieved from [Link]

  • Flash Chromatography. LCGC International. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Retrieved from [Link]

  • Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Google Patents. Retrieved from

  • What is Flash Chromatography and why should I do it?. Biotage. Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Retrieved from [Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Pharmaceuticals. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Retrieved from [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. Retrieved from [Link]

  • Troubleshooting and Diagnostics Tips and Tricks. Mass Spectrometry Facility. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for piperazine carboxylic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the chromatographic behavior of complex zwitter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the chromatographic behavior of complex zwitterions. Piperazine carboxylic acids represent a unique analytical challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

These molecules possess both a highly basic secondary or tertiary amine (the piperazine ring, typically pKa 9–10) and an acidic carboxylic acid group (typically pKa 2–4). This dual nature makes them highly susceptible to secondary interactions with the stationary phase, leading to severe peak tailing, compromised resolution, and inaccurate quantitation. This guide is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to definitively resolve them.

Mechanistic Insight: The "Why" Behind the Tail

In liquid chromatography, peak tailing describes an asymmetric chromatographic peak with a stretched trailing edge[1]. While a perfect Gaussian peak relies purely on primary hydrophobic partitioning, tailing occurs when a secondary, higher-energy retention mechanism disrupts the flow of a sub-population of the analyte molecules[2].

For piperazine carboxylic acids, the primary culprit is the Silanol Effect . Silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) due to steric hindrance during the manufacturing process[3]. At mid-to-high pH levels, these free silanols ionize to form negatively charged silanoxide ions (Si-O⁻). Simultaneously, the basic piperazine nitrogen is protonated and positively charged. This results in a strong ionic exchange interaction between the basic analyte and the acidic silanol groups[3]. Because this ionic interaction is stronger and slower to reverse than hydrophobic partitioning, the molecules desorb unevenly, dragging out the back half of the peak.

G Start Observe Peak Tailing (Piperazine Carboxylic Acid) CheckAll Are all peaks in the chromatogram tailing? Start->CheckAll Physical Physical Issue (Void, Frit, Extra-column) CheckAll->Physical  Yes Chemical Chemical Issue (Secondary Silanol Interactions) CheckAll->Chemical  No FixPhysical Replace Frit, Check Fittings, Reverse Flush Column Physical->FixPhysical FixpH Optimize Mobile Phase pH (Target pH < 3.0) Chemical->FixpH FixBuffer Increase Buffer Strength (> 20 mM) or Add TEA FixpH->FixBuffer  If tailing persists FixColumn Change Column Chemistry (End-capped, Polar-embedded) FixBuffer->FixColumn  If tailing persists

Caption: Diagnostic workflow for troubleshooting HPLC peak tailing of zwitterionic compounds.

Frequently Asked Questions (FAQs)

Q1: How do I definitively know if my tailing is caused by chemistry or a physical hardware issue? A: You must look at the entire chromatogram. If every peak in your chromatogram (including neutral impurities) exhibits tailing or splitting, the issue is physical—likely a void at the head of the column, a blocked inlet frit, or excessive extra-column volume from long, wide tubing[1][4]. If only your piperazine carboxylic acid and other basic compounds are tailing while neutral molecules remain perfectly symmetrical, you are dealing with secondary chemical interactions[2].

Q2: How do I select the optimal mobile phase pH for piperazine carboxylic acids? A: Causality dictates that you must manipulate the ionization state of either the analyte or the column. Because piperazine has a high pKa, it will remain positively charged across most standard HPLC pH ranges. Therefore, you must neutralize the column. Operating at a lower pH (e.g., pH 2.5) ensures that the acidic silanol groups are fully protonated (Si-OH) and neutral, effectively shutting off the ionic exchange mechanism and minimizing secondary interactions[4].

Q3: Does the concentration of my buffer actually matter if the pH is already correct? A: Absolutely. Increasing the buffer concentration (e.g., > 20 mM) increases the overall ionic strength of the mobile phase[2]. High ionic strength creates a competitive environment where buffer ions continuously mask any residual active silanol sites, preventing the piperazine molecules from accessing them.

Q4: Are specific column chemistries better suited for these zwitterions? A: Yes. Older Type A silica columns contain high levels of metal impurities and highly acidic free silanols. You should exclusively use high-purity Type B silica columns that are heavily end-capped. End-capping involves converting residual silanol groups to less polar surface functional groups (like trimethylsilane)[4]. For extreme cases, polar-embedded columns (which incorporate an amide or ether group into the alkyl chain) provide a localized layer of hydrogen bonding that shields basic compounds from the silica surface[1].

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected causality between mobile phase conditions, column chemistry, and the resulting USP Tailing Factor ( Tf​ ) for a standard piperazine carboxylic acid. An ideal Tf​ is 1.0; values >1.5 generally compromise quantitation.

Mobile Phase pHBuffer StrengthColumn ChemistryAnalyte StateSilanol StateExpected USP Tailing Factor ( Tf​ )
6.5 10 mMStandard C18 (Type A)ZwitterionicIonized (Si-O⁻)> 2.5 (Severe Tailing)
6.5 50 mMStandard C18 (Type A)ZwitterionicIonized (Si-O⁻)1.8 - 2.2 (Moderate)
2.5 10 mMEnd-capped C18 (Type B)CationicProtonated (Si-OH)1.3 - 1.5 (Slight Tailing)
2.5 50 mMPolar-embedded C18CationicProtonated (Si-OH)1.0 - 1.1 (Symmetrical)

Self-Validating Experimental Protocols

To troubleshoot your assay, execute the following step-by-step methodologies. Each protocol contains a built-in self-validation step to ensure the integrity of your diagnostic logic.

Protocol 1: Differentiating Physical vs. Chemical Tailing

Objective: To rule out hardware-induced band broadening before altering mobile phase chemistry.

  • Prepare a Reference Standard: Dissolve your piperazine carboxylic acid sample along with a neutral, hydrophobic reference marker (e.g., Toluene or Uracil) in the initial mobile phase.

  • System Equilibration: Flush the HPLC system with your current mobile phase for 15 column volumes to ensure baseline stability.

  • Injection: Inject 5 µL of the mixed standard onto the column.

  • Self-Validation (Data Analysis): Calculate the asymmetry factor ( As​ ) or Tf​ for both peaks.

    • Outcome A: If the neutral marker yields a perfectly symmetrical peak ( Tf​≈1.0 ) while the piperazine compound tails ( Tf​>1.5 ), the system hardware is physically sound. The tailing is purely chemical. Proceed to Protocol 2.

    • Outcome B: If both the neutral marker and the piperazine compound tail equally, you have a physical void or dead-volume issue. Replace the column inlet frit and ensure you are using narrow internal diameter (0.005") PEEK tubing to minimize extra-column dispersion[1].

Protocol 2: Systematic pH Optimization & Silanol Suppression

Objective: To chemically suppress secondary silanol interactions using pH and ionic strength.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. High buffer capacity is required to maintain the micro-pH at the surface of the stationary phase.

  • pH Adjustment: Titrate the buffer with Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.5. Filter through a 0.22 µm membrane.

  • Mobile Phase Blending: Blend the pH 2.5 buffer with your organic modifier (Acetonitrile or Methanol) as required by your method's retention profile.

  • Column Selection: Install a modern, fully end-capped C18 or polar-embedded column.

  • Self-Validation (Equilibration & Injection): Equilibrate for 20 column volumes. Inject the piperazine carboxylic acid standard. Calculate the new Tf​ . The transition of the silanols from an ionized (Si-O⁻) to a neutral (Si-OH) state should immediately drop the Tf​ below 1.2, validating the chemical suppression mechanism.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog.[Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub Articles.[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs Blog.[Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of pH for Extraction of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

Welcome to the technical support center for the handling and optimization of piperazine derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and optimization of piperazine derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing the liquid-liquid extraction (LLE) of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine. We will delve into the essential acid-base chemistry, provide step-by-step protocols, and offer robust troubleshooting advice to ensure you achieve maximum efficiency and purity in your extractions.

Section 1: The "Why" - Understanding the Molecule's Chemistry

The primary challenge in developing an extraction protocol for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine lies in its zwitterionic nature. The molecule possesses both an acidic functional group (the carboxylic acid) and two basic functional groups (the piperazine nitrogens). This dual character means its net electrical charge is highly dependent on the pH of the aqueous solution, which in turn dictates its solubility and partitioning behavior between aqueous and organic phases.

For efficient liquid-liquid extraction into an organic solvent, the target analyte should be in its most electrically neutral form.[1][2][3] For this molecule, neutrality is achieved at its isoelectric point (pI) , the pH at which the positive and negative charges on the molecule balance, resulting in a net charge of zero.

To determine the pI, we must first estimate the pKa values of the functional groups:

  • pKa₁ (Carboxylic Acid): The carboxylic acid on the phenyl ring is similar to benzoic acid, which has a pKa of approximately 4.2 .

  • pKa₂ & pKa₃ (Piperazine Nitrogens): Unsubstituted piperazine has two pKa values, approximately 5.35 and 9.73.[4][5] The substituents on your molecule (n-butyl and 3-carboxyphenyl methyl) will slightly alter these values. The n-butyl group is weakly electron-donating (increasing basicity), while the benzyl group is weakly electron-withdrawing (decreasing basicity). We can estimate the pKa values to be around 5.0 and 9.8 .

The molecule's charge will change as the pH of the solution crosses these pKa values. The zwitterionic form, with a net neutral charge (COO⁻ and NH⁺), exists in the pH range between the pKa of the second amine and the first amine. The isoelectric point (pI), where this neutral species is maximized, can be estimated as the average of these two pKa values:

pI ≈ (pKa₂ + pKa₃) / 2 ≈ (5.0 + 9.8) / 2 ≈ 7.4

Therefore, the theoretical optimal pH for extracting this compound into an organic solvent is approximately pH 7.4 .

G cluster_0 Optimal Extraction Zone A pH < 4.2 Net Charge: +1 (COOH, R-NH⁺-R') B pH 4.2 – 5.0 Net Charge: 0 (Zwitterion) (COO⁻, R-NH⁺-R') A->B pH increases > pKa (acid) C pH 5.0 – 9.8 Net Charge: 0 (Zwitterion) (COO⁻, R-N-R') - Dominant Neutral Species B->C pH increases > pKa (amine 1) D pH > 9.8 Net Charge: -1 (COO⁻, R-N-R') C->D pH increases > pKa (amine 2)

Caption: Predominant ionic species of the molecule at various pH ranges.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine? A1: The primary challenge is its zwitterionic nature. At low pH, the piperazine nitrogens are protonated (positive charge), and at high pH, the carboxylic acid is deprotonated (negative charge). In both cases, the molecule is charged and highly water-soluble, leading to poor partitioning into an organic solvent. The key is to perform the extraction at or near its isoelectric point (estimated at pH ≈ 7.4), where the net charge is zero, maximizing its hydrophobicity.

Q2: What is the theoretical optimal pH for extraction and why? A2: The theoretical optimal pH is the isoelectric point (pI), estimated to be around 7.4 . At this pH, the molecule exists predominantly as a neutral zwitterion, which minimizes its solubility in the aqueous phase and maximizes its solubility in the organic extraction solvent.[1][6]

Q3: How do I choose an appropriate organic solvent for the extraction? A3: The choice of solvent is critical and should be based on the principle of "like dissolves like."[1] Since the neutral form of the molecule has both polar (carboxylate, ammonium) and non-polar (butyl group, benzyl group) characteristics, solvents of intermediate polarity are often a good starting point. Consider:

  • Ethyl Acetate: Often a good first choice for many drug-like molecules.

  • Dichloromethane (DCM): Effective but can sometimes form emulsions.

  • Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides. It is always recommended to empirically test a few solvents to find the one that provides the best recovery.

Q4: Besides pH, what other factors can I manipulate to improve extraction efficiency? A4: Several factors can be optimized:

  • Salting-Out Effect: Adding a neutral salt like sodium chloride (NaCl) to the aqueous phase increases its ionic strength. This can decrease the solubility of your organic analyte in the aqueous layer, promoting its transfer into the organic phase.[3]

  • Solvent-to-Sample Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve recovery. A ratio of 2:1 (organic:aqueous) is a good starting point.

  • Number of Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume. Three sequential extractions are typically recommended to ensure high recovery.[3]

Section 3: Experimental Protocol for pH Optimization

This protocol provides a systematic workflow to experimentally determine the optimal pH for extracting your compound.

Materials and Reagents:

  • 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

  • Deionized Water

  • Organic Solvents (e.g., Ethyl Acetate, DCM, MTBE)

  • Acid (e.g., 0.1 M HCl) and Base (e.g., 0.1 M NaOH) for pH adjustment

  • Calibrated pH meter

  • Separatory funnels, vials, and standard laboratory glassware

  • Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification[7][8]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Stock Solution of Analyte in Water B 2. Aliquot into Multiple Samples A->B C 3. Adjust pH of Each Sample (e.g., pH 5, 6, 7, 7.4, 8, 9) B->C D 4. Add Organic Solvent & Perform LLE C->D E 5. Collect Organic Layer D->E F 6. Analyze Organic Extracts (HPLC or LC-MS) E->F G 7. Plot % Recovery vs. pH F->G H 8. Identify Optimal pH (Peak of the Curve) G->H

Caption: Experimental workflow for determining the optimal extraction pH.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your compound in deionized water at a known concentration (e.g., 10 µg/mL).

  • pH Adjustment: Create a series of identical aqueous samples from the stock solution. Using a calibrated pH meter, carefully adjust the pH of each sample to a different value across a range that brackets the estimated pI. A suggested range is pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0.[3]

  • Liquid-Liquid Extraction (LLE): a. Transfer each pH-adjusted sample to a separate separatory funnel. b. Add a measured volume of the chosen organic solvent (e.g., ethyl acetate) to each funnel. c. Stopper the funnels and invert gently 15-20 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate completely.

  • Sample Collection: Carefully drain and collect the bottom (organic) layer into a clean, labeled vial.

  • Analysis: Analyze the concentration of the analyte in each organic extract using a validated analytical method such as HPLC-UV or LC-MS.[8][9]

  • Data Interpretation: Calculate the extraction recovery percentage for each pH point. Plot the % Recovery (Y-axis) against the pH (X-axis). The pH corresponding to the highest recovery is your experimental optimum.

Section 4: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Recovery 1. Incorrect pH: The actual pI of the molecule may differ from the estimate. 2. Suboptimal Solvent: The chosen organic solvent may have poor solubility for the analyte. 3. Incomplete Partitioning: A single extraction may be insufficient.1. Verify and Expand pH Range: Calibrate your pH meter. Widen the experimental pH range (e.g., from pH 4 to 10) to ensure you capture the true optimum. 2. Test Other Solvents: Empirically test solvents with different polarities (e.g., MTBE, DCM, or a mixture like DCM:Isopropanol). 3. Improve Partitioning: Add NaCl to the aqueous phase ("salting out"). Perform three sequential extractions and pool the organic layers.[3]
Emulsion Formation at the Interface 1. Vigorous Mixing: Shaking the separatory funnel too hard can create stable emulsions. 2. High Concentration of Surfactants or Particulates: Matrix components can stabilize emulsions.1. Gentle Inversion: Use gentle, repeated inversions to mix the phases instead of vigorous shaking. 2. Break the Emulsion: Try adding a small amount of brine (saturated NaCl solution), gently swirling, or centrifuging the mixture at low speed to break the emulsion.
Poor Reproducibility 1. Inaccurate pH Measurement: Small errors in pH can cause large variations in recovery, especially near the pI. 2. Inconsistent Procedure: Variations in mixing time, separation time, or solvent volumes.1. Calibrate pH Meter Frequently: Ensure your pH meter is calibrated with fresh buffers before each experiment. 2. Standardize Protocol: Follow the extraction protocol precisely for all samples. Use consistent timings and volumes.
Analyte Instability 1. pH-induced Degradation: The compound may be unstable at very high or very low pH values.1. Conduct Stability Study: Before extraction, incubate the analyte in solutions at different pH values (e.g., pH 2, 7, 10) for the expected duration of the extraction process and analyze for degradation products.
Section 5: Example Data Presentation

Your final data should be tabulated to clearly show the relationship between pH and extraction efficiency.

Sample pH Analyte Concentration in Organic Phase (µg/mL) Extraction Recovery (%)
5.02.121%
6.05.858%
7.09.191%
7.4 9.6 96%
8.08.989%
9.04.545%

Based on a 10 µg/mL starting concentration and a 1:1 phase ratio.

References
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

This guide provides an in-depth analysis of the predicted electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine. In the absence of direct e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine. In the absence of direct experimental data for this specific molecule in public spectral libraries, this guide synthesizes established fragmentation principles of its core functional moieties and draws comparisons with structurally related, well-characterized compounds. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification and structural elucidation of this and similar molecules.

Introduction: Predicting Fragmentation through Structural Analogy

The structural architecture of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine presents several key features that will dictate its fragmentation behavior under collision-induced dissociation (CID). These include a tertiary amine-rich piperazine ring, an N-benzyl group, a carboxylic acid on the aromatic ring, and an n-butyl substituent on the piperazine ring. By understanding the characteristic fragmentation of these individual components, we can logically deduce the primary fragmentation pathways for the entire molecule.[1][2][3]

Electrospray ionization (ESI) is the preferred "soft" ionization technique for this class of polar, polyfunctional molecules, as it typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.[4][5] Subsequent MS/MS analysis of this precursor ion will induce fragmentation at the most labile bonds, providing valuable structural information.

Predicted Major Fragmentation Pathways

The fragmentation of the protonated 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is anticipated to be dominated by several key bond cleavages, primarily driven by the stability of the resulting fragment ions. The most probable sites of fragmentation are the benzylic C-N bond, the bonds within the piperazine ring, and cleavages associated with the n-butyl and carboxyphenyl groups.

A schematic of the predicted primary fragmentation pathways is presented below:

Fragmentation_Pathways M [M+H]⁺ 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine F1 m/z 135 3-Carboxybenzyl cation M->F1 Benzylic Cleavage F2 m/z 157 Protonated 3-n-butylpiperazine M->F2 Benzylic Cleavage F3 Cleavage of n-butyl group M->F3 Alpha-cleavage F4 Piperazine Ring Opening M->F4 Ring Fission

Caption: Predicted primary fragmentation pathways of protonated 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine.

Benzylic Cleavage: The Dominant Pathway

The most favored fragmentation pathway for N-benzylpiperazine derivatives is the cleavage of the bond between the benzylic carbon and the piperazine nitrogen.[1][2] This is due to the formation of a highly stable, resonance-stabilized benzyl or tropylium cation. For the target molecule, this cleavage can result in two primary product ions:

  • Formation of the 3-Carboxybenzyl Cation (m/z 135): Cleavage of the C-N bond with charge retention on the benzyl moiety would yield an ion at m/z 135.

  • Formation of Protonated 3-n-butylpiperazine (m/z 157): Conversely, if the charge is retained on the piperazine fragment, an ion corresponding to the protonated 3-n-butylpiperazine at m/z 157 would be observed.

The relative abundance of these two ions will depend on the gas-phase basicity of the two fragments. Given the presence of two basic nitrogen atoms in the piperazine fragment, it is plausible that the m/z 157 ion will be of significant abundance.

Piperazine Ring Fragmentation

The piperazine ring itself is susceptible to fragmentation, typically through the cleavage of its C-N or C-C bonds.[1] This leads to a series of smaller, characteristic fragment ions. For substituted piperazines, these fragmentation patterns can be complex but often yield ions corresponding to the loss of ethyleneimine or related structures. Common fragment ions observed in the mass spectra of phenylpiperazines include m/z 119, m/z 70, and m/z 56, which arise from cleavages within and around the piperazine ring.[1]

Cleavage of the n-Butyl Group

Alpha-cleavage, a common fragmentation pathway for aliphatic amines, is expected to occur at the n-butyl substituent.[3][6] This would involve the loss of a propyl radical (C3H7•) to form a stable iminium ion. This would result in a fragment ion at [M - 43]⁺.

Fragmentation of the Carboxyphenyl Group

The carboxylic acid moiety can undergo characteristic losses of small neutral molecules.[3] These include:

  • Loss of Water ([M+H - H₂O]⁺): A neutral loss of 18 Da is a common fragmentation pathway for protonated carboxylic acids.

  • Loss of Formic Acid ([M+H - HCOOH]⁺): A neutral loss of 46 Da can also occur.

  • Decarboxylation ([M+H - CO₂]⁺): Loss of carbon dioxide (44 Da) is another possibility, particularly at higher collision energies.

Comparison with Structurally Related Compounds

To substantiate these predictions, it is instructive to compare the expected fragmentation of our target molecule with the known fragmentation patterns of similar compounds.

CompoundKey Structural FeaturesMajor Fragment Ions (m/z)Primary Fragmentation Pathway
Benzylpiperazine (BZP) N-benzyl group, unsubstituted piperazine91, 135, 177Benzylic cleavage forming the tropylium ion (m/z 91).[1][2]
1-(3-Chlorophenyl)piperazine (mCPP) Phenylpiperazine with chloro-substituent154, 140Cleavage within the piperazine ring and loss of ethylene.[1]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Phenylpiperazine with trifluoromethyl-substituent188, 174Similar to mCPP, with fragmentation of the piperazine ring.[1][7]
N-Methylbenzylamine Simple N-benzyl amine91, 121Alpha-cleavage and formation of the tropylium ion.[3]

The consistent observation of a dominant m/z 91 peak in benzylpiperazine and related structures strongly supports the prediction of benzylic cleavage as a primary fragmentation pathway for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine.[1][2][3] However, the presence of the carboxylic acid group will likely lead to a substituted benzyl cation at m/z 135 instead of the unsubstituted tropylium ion.

Proposed Experimental Protocol

To empirically determine the fragmentation pattern of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine, the following experimental setup using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

Sample Preparation
  • Prepare a stock solution of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

LC-MS/MS Parameters
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm particle size) is a suitable starting point.[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-5 kV.[8]

  • Drying Gas Temperature: 250-350 °C.

  • Drying Gas Flow: 4-10 L/min.

  • Nebulizer Pressure: 4-10 psi.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS: Select the protonated molecular ion ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe both primary and secondary fragment ions.

Caption: A typical LC-MS/MS workflow for the analysis of small molecules.

Conclusion

While direct experimental data for the mass spectrometry fragmentation of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is not publicly available, a thorough understanding of fundamental fragmentation mechanisms allows for robust predictions. The fragmentation of this molecule is expected to be characterized by a dominant benzylic cleavage leading to ions at m/z 135 and m/z 157, accompanied by fragmentation of the piperazine ring, alpha-cleavage of the n-butyl group, and neutral losses from the carboxylic acid moiety. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and other novel piperazine derivatives, bridging the gap between theoretical prediction and empirical observation.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

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  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Le, T. D., & Verhaert, P. D. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(5), 843-856. Available at: [Link]

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Comparative

The Unmistakable Signature: Decoding the Carboxylic Acid in IR Spectroscopy

An Application Scientist's Guide to the Infrared Spectroscopic Identification of Carboxylic Acid Groups on Piperazine Scaffolds In the landscape of pharmaceutical development, the piperazine ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Infrared Spectroscopic Identification of Carboxylic Acid Groups on Piperazine Scaffolds

In the landscape of pharmaceutical development, the piperazine ring is a privileged scaffold, prized for its favorable physicochemical properties. Its frequent derivatization with carboxylic acid groups to modulate solubility, acidity, and target binding necessitates robust and efficient analytical methods for structural confirmation. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive first-line method for identifying key functional groups.

This guide provides an in-depth comparison of using IR spectroscopy to identify carboxylic acid moieties on piperazine-containing molecules. We will delve into the characteristic spectral signatures, explore potential overlaps and interpretation challenges, and contrast the technique with orthogonal methods like NMR and Mass Spectrometry. The insights provided are grounded in established spectroscopic principles and field-proven methodologies, designed for the discerning researcher in drug discovery and development.

The identification of a carboxylic acid group by IR spectroscopy hinges on the observation of two primary, highly characteristic vibrational modes: the stretching of the hydroxyl (O-H) group and the carbonyl (C=O) group.

  • The O-H Stretch: A Broad Beacon. The most telling feature of a carboxylic acid is an exceptionally broad absorption band appearing in the region of 3300-2500 cm⁻¹ . This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond energies, smearing the absorption into a wide, often intense, signal. This feature is typically so prominent that it can overlap with C-H stretching vibrations.

  • The C=O Stretch: A Sharp Indicator. Complementing the broad O-H band is a strong, sharp absorption corresponding to the carbonyl (C=O) stretch. For a carboxylic acid dimer (the common state in solid or concentrated samples), this band typically appears between 1720-1700 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the vibration. The precise position can be influenced by conjugation or other electronic effects within the molecule.

The Piperazine Backdrop: Navigating a Crowded Spectral Field

While the carboxylic acid signals are strong, interpreting them requires an understanding of the underlying piperazine scaffold's own IR absorptions. A simple, unsubstituted piperazine will exhibit:

  • N-H Stretching: A medium-intensity band in the 3400-3250 cm⁻¹ region if the piperazine nitrogen is secondary (N-H). This can sometimes be obscured by the broad O-H stretch of the carboxylic acid.

  • C-H Stretching: Aliphatic C-H stretches from the ring's methylene (-CH₂) groups appear as multiple sharp bands between 3000-2850 cm⁻¹ . These are often seen superimposed on the broad O-H signal.

  • N-H Bending: A medium absorption around 1650-1580 cm⁻¹ can be present for secondary amines. This is a critical region to watch, as it can be close to the carbonyl region.

  • C-N Stretching: These vibrations occur in the fingerprint region, typically between 1250-1020 cm⁻¹ , and contribute to the complex pattern of bands used for definitive identification.

The primary challenge arises from potential zwitterion formation, where the acidic proton from the carboxyl group protonates the basic nitrogen of the piperazine ring. In this case, the classic broad O-H band disappears and is replaced by the broad absorptions of an ammonium ion (N⁺-H) between 3000-2500 cm⁻¹ . Concurrently, the carbonyl (C=O) stretch is replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ , respectively.

Comparative Analysis: IR Spectroscopy vs. Orthogonal Methods

While IR spectroscopy is an excellent screening tool, unambiguous structural elucidation often requires a multi-technique approach.

FeatureFTIR Spectroscopy¹H / ¹³C NMR SpectroscopyMass Spectrometry (MS)
Primary Role Functional group identificationDefinitive structural elucidation & connectivityMolecular weight determination & fragmentation analysis
Carboxylic Acid ID Via broad O-H and sharp C=O stretchesUnambiguous observation of the acidic proton (>10 ppm in ¹H) and carboxyl carbon (~170-185 ppm in ¹³C)Confirms molecular formula; fragmentation can show loss of COOH (45 Da)
Speed Very Fast (< 2 minutes)Slower (5-30 minutes per experiment)Fast (~5 minutes)
Sample Amount Minimal (µg to mg)Moderate (mg scale)Minimal (µg to ng)
Cost (Instrument) LowHighHigh
Key Limitation Provides no information on molecular connectivity or stereochemistry. Ambiguity with zwitterions.Lower throughput, requires soluble sample.Provides no direct information on functional group isomers.

Experimental Protocol: ATR-FTIR Analysis of a Piperazine Carboxylic Acid Derivative

Attenuated Total Reflectance (ATR) is the preferred method for rapid analysis of solid powders and oils due to its minimal sample preparation.

Objective: To acquire a high-quality IR spectrum of a novel piperazine-substituted carboxylic acid to confirm the presence of the carboxyl group.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

  • Engage ATR Anvil: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing & Analysis:

    • Perform an ATR correction if necessary (instrument software often does this automatically).

    • Baseline correct the spectrum to ensure all peaks originate from a flat zero-absorbance line.

    • Use the peak-picking tool to identify the precise wavenumbers of key absorptions.

    • Correlate the observed bands with known functional group frequencies, paying special attention to the 3300-2500 cm⁻¹ and 1720-1700 cm⁻¹ regions.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for identifying a carboxylic acid group on a piperazine scaffold.

G cluster_0 FTIR Analysis cluster_1 Orthogonal Confirmation A Acquire IR Spectrum (ATR Method) B Observe Broad Band? (3300-2500 cm⁻¹) A->B C Observe Strong, Sharp Band? (1720-1700 cm⁻¹) B->C Yes E Alternative Scenario: Check for Zwitterion B->E No D Positive ID: Carboxylic Acid Likely Present C->D Yes C->E No I ¹H NMR Analysis D->I F Observe Carboxylate Bands? (1610-1550 & 1420-1300 cm⁻¹) E->F G Positive ID: Zwitterion Likely Present F->G Yes H Negative ID: Carboxylic Acid Absent F->H No G->I J ¹³C NMR Analysis I->J K Mass Spec (LC-MS) J->K L Unambiguous Structural Confirmation K->L

Caption: Workflow for identification and confirmation of a carboxylic acid on a piperazine.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid initial assessment of molecular structures in a drug development setting. The presence of a carboxylic acid on a piperazine scaffold can be confidently inferred by the simultaneous appearance of the characteristic broad O-H and sharp C=O stretching bands. However, the potential for zwitterion formation and spectral overlap from the piperazine core necessitates careful interpretation. For absolute structural proof, it is imperative to employ orthogonal techniques like NMR spectroscopy and mass spectrometry. By leveraging the speed of FTIR for initial screening and the precision of NMR/MS for confirmation, researchers can accelerate the design-make-test-analyze cycle with high confidence.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

Validation

A Comparative Guide to the Synthesis of 3-Substituted Piperazine Scaffolds

The 3-substituted piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds, including approved t...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-substituted piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds, including approved therapeutics targeting various receptors and enzymes. Its conformational rigidity, combined with the ability to present a substituent in a specific spatial orientation and the presence of two nitrogen atoms for tuning physicochemical properties, makes it an invaluable component in drug design.

This guide provides a comparative analysis of common and effective synthetic pathways for accessing 3-substituted piperazine scaffolds. We will delve into the strategic and tactical considerations behind two prominent methods: the Cyclization of N-protected Ethylenediamine Derivatives and the Asymmetric Synthesis via Chiral Auxiliaries . Each section will present a detailed, validated protocol, explain the underlying chemical principles, and offer a data-driven comparison to guide your selection of the optimal route for your research and development objectives.

Method 1: Synthesis via Cyclization of N-protected Ethylenediamine Derivatives

This classical and widely adopted approach builds the piperazine ring through the cyclization of a linear precursor derived from an N-protected ethylenediamine and a suitable C2-synthon. The key advantages of this strategy are the ready availability of starting materials and the straightforward, often high-yielding, reaction sequences.

Experimental Protocol

This protocol outlines a typical sequence starting from Boc-protected ethylenediamine and a substituted α-haloketone.

Step 1: N-Alkylation of Boc-Ethylenediamine

  • To a solution of N-Boc-ethylenediamine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 3.0 eq) and stir the suspension at room temperature for 10 minutes.

  • Add the desired 2-bromo-1-phenylethan-1-one (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-alkylated intermediate.

Step 2: Reductive Amination and Cyclization

  • Dissolve the purified N-alkylated intermediate (1.0 eq) in methanol (0.1 M).

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the solution, followed by the dropwise addition of acetic acid (2.0 eq) to maintain a pH between 4 and 5.

  • Stir the reaction at room temperature for 4-6 hours until the imine intermediate is fully reduced.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the N-protected 3-substituted piperazine.

Step 3: N-Deprotection

  • Dissolve the Boc-protected piperazine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether to afford the 3-substituted piperazine dihydrochloride salt.

Workflow Diagram

G A N-Boc-ethylenediamine + 2-Bromo-1-phenylethan-1-one B K₂CO₃, Acetonitrile, 60°C A->B C N-Alkylated Intermediate B->C D N-Alkylated Intermediate E NaBH₃CN, Acetic Acid, Methanol D->E F Boc-3-phenylpiperazine E->F G Boc-3-phenylpiperazine H 4M HCl in Dioxane G->H I 3-Phenylpiperazine·2HCl H->I

Caption: Workflow for the synthesis of a 3-substituted piperazine via cyclization.

Mechanistic Insights & Strategic Considerations

The choice of a Boc protecting group for the initial ethylenediamine is strategic; it is stable under the basic conditions of the alkylation and the reductive conditions of the cyclization but is easily removed under acidic conditions. The reductive amination step is a one-pot process where the ketone is first condensed with the primary amine to form a cyclic iminium ion intermediate, which is then immediately reduced by sodium cyanoborohydride. NaBH₃CN is a preferred reducing agent in this context because it is selective for the iminium ion over the ketone starting material, minimizing side reactions.

Method 2: Asymmetric Synthesis via Chiral Auxiliaries

For applications requiring high enantiopurity, such as in the development of chiral drugs, asymmetric synthesis is indispensable. This approach often employs a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, which is later removed to yield the enantiomerically enriched product.

Experimental Protocol

This protocol utilizes a chiral N-benzyl-2,3-dihydroxypropylamine auxiliary to construct the piperazine core.

Step 1: Reductive Amination with a Chiral Auxiliary

  • To a solution of the chiral auxiliary, (R)-N-benzyl-2,3-dihydroxypropylamine (1.0 eq), and glyoxal (1.1 eq, 40% in water) in methanol (0.2 M), add sodium borohydride (NaBH₄, 2.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with acetone and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral diol intermediate.

Step 2: Cyclization via Double Sulfonylation

  • Dissolve the chiral diol (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (0.1 M) and cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution and purify the residue by chromatography to obtain the N-benzyl-N,N'-ditosyl-3-substituted piperazine.

Step 3: Detosylation and Debenzylation

  • To a solution of the protected piperazine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C, add phenol (5.0 eq).

  • Heat the mixture to 100°C and stir for 48 hours.

  • Cool the reaction, pour it onto ice, and basify with a 50% aqueous NaOH solution.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • The N-benzyl piperazine can then be debenzylated under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the final 3-substituted piperazine.

Workflow Diagram

G A Chiral Auxiliary + Glyoxal B NaBH₄, Methanol A->B C Chiral Diol Intermediate B->C D Chiral Diol Intermediate E TsCl, Et₃N, DCM D->E F Protected Chiral Piperazine E->F G Protected Chiral Piperazine H 1. H₂SO₄, Phenol 2. H₂, Pd/C G->H I Enantioenriched 3-Substituted Piperazine H->I

Caption: Workflow for the asymmetric synthesis of a 3-substituted piperazine.

Mechanistic Insights & Strategic Considerations

This asymmetric approach hinges on the stereocenter of the chiral auxiliary guiding the formation of the new stereocenter in the piperazine ring. The double sulfonylation of the diol intermediate transforms the hydroxyl groups into excellent leaving groups (tosylates), facilitating a double intramolecular Sₙ2 reaction to form the piperazine ring. The deprotection sequence is harsh but effective. The use of phenol in strong acid for detosylation is a classic method that proceeds via an electrophilic aromatic substitution mechanism. The final debenzylation is a standard, clean transformation. While this route is longer and involves more challenging reaction conditions, it provides access to enantiomerically pure products, which is often a non-negotiable requirement in drug development.

Comparative Analysis

The choice between these synthetic strategies is dictated by the specific goals of the project, such as the need for stereochemical purity, scalability, and cost-effectiveness.

FeatureMethod 1: Cyclization of DiamineMethod 2: Asymmetric Synthesis
Stereocontrol Produces a racemic mixture.Provides high enantiomeric excess (>95% ee).
Number of Steps Typically 3-4 steps.Generally longer, often 5+ steps.
Scalability High; reagents are inexpensive and conditions are generally mild.Moderate; chiral auxiliaries can be expensive and some reagents are hazardous.
Starting Materials Readily available, commodity chemicals.Requires a pre-synthesized or purchased chiral auxiliary.
Overall Yield Generally moderate to high.Can be lower due to the increased number of steps.
Ideal Application Rapid generation of racemic libraries for initial screening.Synthesis of lead candidates and APIs requiring high enantiopurity.

Conclusion

The synthesis of 3-substituted piperazines can be approached from multiple angles, each with its own set of advantages and disadvantages. The cyclization of N-protected ethylenediamine derivatives offers a rapid, scalable, and cost-effective route to racemic materials, making it ideal for early-stage discovery efforts. In contrast, asymmetric synthesis using chiral auxiliaries, while more complex and resource-intensive, delivers the high levels of enantiopurity essential for the development of chiral drug candidates. A thorough understanding of the underlying chemistry and a clear definition of the project's requirements are paramount in selecting the most appropriate synthetic pathway.

References

  • Title: A Practical and Efficient Synthesis of 3-Substituted Piperazines. Source: Organic Process Research & Development, 2008. URL: [Link]

  • Title: Recent advances in the synthesis of piperazine derivatives. Source: RSC Advances, 2021. URL: [Link]

  • Title: Asymmetric Synthesis of 3-Substituted Piperazines via Intramolecular Cyclization of N-(2,3-Epoxypropyl)aminoacetonitriles. Source: The Journal of Organic Chemistry, 2004. URL: [Link]

  • Title: The piperazine ring as a privileged scaffold in medicinal chemistry. Source: Future Medicinal Chemistry, 2017. URL: [Link]

  • Title: Sodium Cyanoborohydride. Source: Encyclopedia of Reagents for Organic Synthesis, 2001. URL: [Link]

  • Title: Asymmetric Synthesis of Piperazines. Source: Chemical Reviews, 2011. URL: [Link]

Safety & Regulatory Compliance

Safety

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine proper disposal procedures

Operational and Disposal Protocol for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just followin...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's behavior. 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine (CAS: 1131622-34-8) is a complex nitrogenous organic compound utilized heavily in drug development and synthetic research[1].

Because this compound features both a basic piperazine ring and an acidic carboxylic acid moiety, it exhibits amphoteric (zwitterionic) properties. This dual nature dictates our approach to its storage, handling, and ultimate thermal destruction. The following guide provides self-validating, step-by-step protocols to ensure operational safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand the causality behind the compound's hazards:

  • Amphoteric Reactivity: The presence of secondary/tertiary amines alongside a carboxylic acid means the compound can react unpredictably with strong, concentrated acids or bases. It must be isolated from strong oxidizing agents to prevent exothermic degradation[2].

  • Nitrogenous Emissions: When subjected to combustion, the nitrogen atoms within the piperazine core oxidize to form toxic nitrogen oxides (NOx)[3]. This chemical reality strictly prohibits standard open-air burning or standard municipal waste disposal, necessitating specialized chemical incineration.

  • Toxicity & Sensitization: Like many piperazine derivatives, prolonged exposure can lead to skin sensitization and severe eye irritation[2]. All handling protocols must prioritize zero-contact transfer methods.

Quantitative Data & Storage Parameters

The following table summarizes the critical physicochemical data and storage parameters required to maintain the integrity of the compound while preventing accidental environmental release.

ParameterSpecification / Requirement
Chemical Name 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine
CAS Registry Number 1131622-34-8[1]
Molecular Formula C₁₆H₂₄N₂O₂
Standard Purity ≥ 95% - 96% (Research Grade)[1]
Primary Hazards Irritant, Combustible (Non-explosive), Aquatic Toxicity
Storage Temperature 15°C - 25°C (Cool, dry environment)[3]
Primary Containment High-Density Polyethylene (HDPE) or Amber Glass
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides[2]

Operational Workflow & Waste Segregation

Proper disposal begins at the bench. Segregating waste at the point of generation prevents cross-contamination and reduces the volume of high-hazard waste that must be processed.

Workflow A Laboratory Synthesis & Use B Waste Segregation A->B C HDPE Secondary Containment B->C D Licensed EPA Transport C->D E Thermal Destruction D->E

Fig 1: End-to-end operational workflow for piperazine derivative waste management.

Waste Segregation Methodology
  • Characterize the Waste Stream: Determine if the waste consists of the pure intermediate, a reaction byproduct, or a solvent mixture. Do not mix this nitrogenous waste with halogenated solvents (e.g., chloroform, dichloromethane), as this complicates the incineration process and generates highly toxic dioxins.

  • Select Appropriate Containment: Utilize HDPE or PTFE-lined amber glass containers. Scientific Rationale: Avoid metal containers, as the carboxylic acid moiety can cause slow, long-term corrosion of metal surfaces, leading to structural failure.

  • Labeling: Affix a GHS-compliant label immediately. Mark as "Hazardous Waste - Nitrogenous Organic Compound" and explicitly list "1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine".

  • Secondary Containment: Place the primary waste container in a chemically resistant secondary bin capable of holding 110% of the primary container's volume.

Proper Disposal Procedures (Step-by-Step)

Under the Resource Conservation and Recovery Act (RCRA) and US EPA guidelines (40 CFR Parts 261.3), chemical waste generators are strictly responsible for determining hazardous classifications[2][4]. While this specific compound may not be a P- or U-listed waste, its combustion profile requires rigorous thermal destruction[2].

Incineration Preparation Methodology
  • Solvent Blending (Fume Hood Required): Because the pure solid or viscous compound may not sustain a high enough temperature for complete thermal destruction on its own, dissolve or suspend the waste in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or isopropanol). Scientific Rationale: This ensures a high British Thermal Unit (BTU) value, allowing the incinerator to maintain the >1000°C required to break the robust piperazine ring[3].

  • Manifesting: Complete a Uniform Hazardous Waste Manifest (EPA Form 8700-22). If blended with a flammable solvent, classify the waste under the D001 (Ignitable) characteristic code[3].

  • Licensed Transfer: Transfer custody only to an EPA-licensed hazardous waste disposal facility equipped for nitrogenous organics.

  • Thermal Destruction: Ensure the receiving facility utilizes a chemical incinerator equipped with both an afterburner and an alkaline scrubber[3].

Incineration Waste Nitrogenous Waste (CAS 1131622-34-8) Mix Solvent Blending Waste->Mix Solvent Combustible Solvent (High BTU) Solvent->Mix Primary Primary Combustion (>800°C) Mix->Primary Afterburner Thermal Afterburner (>1000°C) Primary->Afterburner Volatiles & NOx Scrubber Alkaline Scrubber (NOx Neutralization) Afterburner->Scrubber Flue Gas Exhaust EPA Compliant Exhaust Scrubber->Exhaust

Fig 2: Chemical incineration pathway highlighting NOx neutralization requirements.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Emergency Spill Methodology
  • Evacuation & PPE: Evacuate the immediate 10-meter radius. Responders must don appropriate PPE: heavy-duty nitrile gloves, splash-proof safety goggles, a chemical-resistant lab coat, and a half-face respirator equipped with organic vapor/acid gas cartridges[5].

  • Source Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite)[3]. Scientific Rationale: Do NOT use combustible absorbents like sawdust, as the compound's reactivity with ambient oxidizers could present a localized fire hazard.

  • Mechanical Collection: Carefully sweep or scoop the absorbed mixture using non-sparking tools to prevent static discharge. Transfer the material into a wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution. This neutralizes any residual traces of the carboxylic acid derivative. Follow with a thorough distilled water rinse.

  • Final Disposal: Place all collected spill materials, used absorbents, and contaminated PPE into the designated hazardous waste container for thermal destruction as outlined in Section 4.

References

  • G.J. Chemical Company, Inc. SAFETY DATA SHEET: Piperazine Derivatives. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Organic Chemicals, Plastics & Synthetic Fibers Effluent Guidelines & Standards - Final Rule (RCRA Solid Waste Disposal Act). Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99% (EPA guidelines, 40 CFR Parts 261.3). Available at: [Link]

  • 3M. Safety Data Sheet: Piperazine / Composite Urethane Adhesive. Available at: [Link]

Sources

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